(2,3-Dihydrobenzofuran-2-yl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPSZCAHOMXPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274884 | |
| Record name | (2,3-Dihydrobenzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21214-11-9 | |
| Record name | (2,3-Dihydrobenzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2,3-Dihydrobenzofuran-2-yl)methanamine: A Technical Guide to its Core Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,3-Dihydrobenzofuran-2-yl)methanamine is a heterocyclic amine that serves as a valuable scaffold in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-Alzheimer's properties.[1][2][3][4] Understanding the fundamental physicochemical properties of the core molecule—namely its basicity (pKa), lipophilicity (logP), and solubility—is critical for the rational design and development of novel therapeutics. This technical guide provides an in-depth overview of these properties, detailed experimental protocols for their determination, and a contextual framework for their importance in the drug discovery process.
Core Physicochemical Properties
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Method | Source |
| Molecular Formula | C₉H₁₁NO | - | [5][6] |
| Molecular Weight | 149.19 g/mol | - | [5][6] |
| pKa (Basicity) | Not Experimentally Reported | - | - |
| Estimated: 9-10 | Based on typical primary aliphatic amines.[7] | - | |
| logP (Octanol/Water) | 1.1 | Computed (XLogP3) | [5] |
| Aqueous Solubility | Not Experimentally Reported | - | - |
Note: The estimated pKa is based on the typical range for primary amines.[7] Experimental verification is strongly recommended using the protocols outlined in this guide.
Importance in Drug Development
The physicochemical properties outlined above are critical predictors of a molecule's behavior in biological systems. Their interplay governs the journey of a potential drug from administration to its target site.
Experimental Protocols
Accurate experimental determination of pKa, logP, and solubility is essential. The following sections detail standardized protocols for these measurements.
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise and widely used method for determining the dissociation constant (pKa) of ionizable compounds.[7]
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is low. Ensure the ionic strength of the solution is constant by adding a background electrolyte like KCl.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and use a calibrated burette to add the titrant.
-
Titration: For an amine (a base), the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. More accurate values can be obtained by calculating the first derivative of the curve (dpH/dV) to precisely locate the equivalence point.
logP Determination by Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the octanol-water partition coefficient (logP).[8][9] It directly measures the partitioning of a compound between two immiscible phases.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 phosphate buffer for LogD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[9]
-
Sample Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol). The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a suitable vessel (e.g., a glass vial), combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous phase.
-
Equilibration: Seal the vessel and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[10]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Aqueous Solubility by Thermodynamic Shake-Flask Method
Thermodynamic solubility measures the saturation concentration of a compound in a solvent at equilibrium and is a crucial parameter for drug development.[11][12]
Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline compound to a glass vial. This ensures that a saturated solution is formed with undissolved solid remaining.[11][13]
-
Solvent Addition: Add a precise volume of the aqueous solvent (e.g., pH 7.4 phosphate-buffered saline) to the vial.
-
Equilibration: Seal the vial and agitate it in a thermomixer or on a shaker at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11][13]
-
Sample Processing: After incubation, allow the vials to stand to let the undissolved solid settle.
-
Separation: Carefully withdraw the supernatant and filter it through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove any remaining solid particles.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS/MS.[10][13]
-
Result Reporting: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
Biological Context and Derivatives
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry.[14] Numerous derivatives have been synthesized and evaluated for a wide range of biological activities. These studies underscore the importance of the core structure as a starting point for developing potent and selective therapeutic agents.
-
Anti-Cancer Activity: Certain benzofuran derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines.[1][15]
-
Anti-Inflammatory Effects: A series of 2,3-dihydrobenzofuran-2-ones showed powerful anti-inflammatory properties by inhibiting prostaglandin synthesis.[3]
-
Anti-Alzheimer's Disease Agents: Derivatives have been synthesized that exhibit dual inhibitory activity against cholinesterase and β-secretase, key targets in Alzheimer's disease.[2]
-
Bromodomain Inhibitors: The dihydrobenzofuran core has been used to develop highly potent and selective inhibitors of the second bromodomain (BD2) of the BET family of proteins, which are targets in oncology and immunology.[16]
The basic properties detailed in this guide are fundamental to optimizing these derivatives. For example, modulating logP can improve cell permeability and reduce off-target toxicity, while ensuring adequate aqueous solubility is critical for achieving sufficient bioavailability for oral administration.[12]
Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are generalized and may require optimization for specific laboratory conditions and equipment. Always follow appropriate safety procedures when handling chemical substances.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C9H11NO | CID 29905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 21214-11-9 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. enamine.net [enamine.net]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. evotec.com [evotec.com]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
An In-depth Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine: Chemical Structure, Nomenclature, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,3-Dihydrobenzofuran-2-yl)methanamine is a heterocyclic amine built on the privileged 2,3-dihydrobenzofuran scaffold. This scaffold is present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and key physicochemical properties of this compound. While experimental data for this specific molecule is limited in publicly accessible literature, this guide compiles predicted data and information from closely related analogs to offer a robust profile. Furthermore, a plausible synthetic route and a detailed experimental protocol for assessing its biological activity at the serotonin 2C receptor—a likely target based on analog studies—are presented. This document aims to serve as a foundational resource for researchers interested in the potential of this compound in drug discovery and development.
Chemical Structure and Nomenclature
The defining feature of this compound is a bicyclic system where a benzene ring is fused to a dihydrofuran ring. A methylamine group is attached to the C2 position of the dihydrofuran ring.
Chemical Structure:
Systematic Nomenclature:
Synonyms:
-
2-Aminomethyl-2,3-dihydrobenzofuran
-
C-(2,3-Dihydro-benzofuran-2-yl)-methylamine[1]
Physicochemical Properties
| Property | Value (Predicted for Target Molecule) | Value (Experimental for 2,3-Dihydrobenzofuran) | Significance in Drug Development |
| Molecular Formula | C₉H₁₁NO | C₈H₈O | Foundational for molecular weight calculation and elemental analysis. |
| Molecular Weight | 149.19 g/mol [1] | 120.15 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |
| XLogP3 | 1.1[1] | 2.1 | A measure of lipophilicity, which influences membrane permeability and plasma protein binding. |
| Hydrogen Bond Donors | 1 | 0 | The aminomethyl group can donate hydrogen bonds, influencing solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 2 | 1 | The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to solubility and target binding. |
| Rotatable Bond Count | 2 | 0 | Relates to conformational flexibility, which can impact receptor binding affinity and selectivity. |
| Boiling Point | Not available | 188-189 °C[3] | Relevant for purification and formulation processes. |
| Density | Not available | 1.065 g/mL at 25 °C[4] | Important for formulation and manufacturing. |
| Refractive Index | Not available | n20/D 1.549[4] | A physical constant used for identification and purity assessment. |
| Solubility | Not available | Soluble in alcohol, chloroform, diethyl ether[4] | Crucial for formulation, bioavailability, and designing in vitro assays. The amine group is expected to increase aqueous solubility, especially at lower pH. |
Spectroscopic Data
Detailed experimental spectra for this compound are not available. The following represents predicted ¹H NMR data and typical spectroscopic characteristics for the 2,3-dihydrobenzofuran scaffold.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹H NMR (300 MHz, DMSO-d₆): δ 7.17 (d, 1H), 7.05 (t, 1H), 6.78 (t, 1H), 6.72 (d, 1H), 4.65-4.74 (m, 1H), 3.18 (dd, 1H), 2.96 (dd, 1H), 2.76 (d, 2H).
3.2. Infrared (IR) Spectroscopy
An experimental IR spectrum would be expected to show characteristic peaks for:
-
N-H stretch: Around 3300-3400 cm⁻¹ (primary amine).
-
C-H stretch (aromatic): Around 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Around 2850-2960 cm⁻¹.
-
C=C stretch (aromatic): Around 1450-1600 cm⁻¹.
-
C-O stretch (ether): Around 1200-1250 cm⁻¹.
-
C-N stretch: Around 1020-1250 cm⁻¹.
3.3. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 149. A prominent fragment would likely be observed at m/z = 119, corresponding to the loss of the aminomethyl group (CH₂NH₂).
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and efficient synthetic route can be constructed based on established methods for preparing 2,3-dihydrobenzofurans and reducing nitrile or amide functionalities.
4.1. Proposed Synthetic Pathway
A common strategy involves the synthesis of a 2,3-dihydrobenzofuran-2-carboxamide or -carbonitrile intermediate, followed by reduction to the target amine.
References
An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine (CAS: 21214-11-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-Dihydrobenzofuran-2-yl)methanamine, with the CAS number 21214-11-9, is a heterocyclic organic compound built upon a 2,3-dihydrobenzofuran core. This scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drugs. Its derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiprotozoal effects. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These computed properties are sourced from publicly available databases and provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| CAS Number | 21214-11-9 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| IUPAC Name | (2,3-dihydro-1-benzofuran-2-yl)methanamine | [1] |
| Synonyms | 2-Aminomethyl-2,3-dihydrobenzofuran, 2,3-Dihydro-1-benzofuran-2-ylmethanamine, C-(2,3-Dihydro-benzofuran-2-yl)-methylamine | [1] |
| Canonical SMILES | C1C(OC2=CC=CC=C21)CN | [1] |
| InChI Key | ASPSZCAHOMXPBE-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from readily available phenylacetic acid derivatives. A key strategy involves the formation of an oxazole intermediate, which is subsequently cleaved and cyclized to yield the desired dihydrobenzofuran structure.[2]
General Synthetic Scheme
A plausible synthetic route, based on related literature, is outlined below.[2] This pathway involves the initial formation of an oxazole-4-carboxylate from an ortho-substituted phenylacetic acid, followed by reduction and cyclization.
Caption: General Synthetic Workflow.
Detailed Experimental Protocol (Proposed)
Based on a novel synthesis of benzofuran-2-yl-methanamine derivatives, the following is a proposed experimental protocol for the synthesis of this compound.[2]
Step 1: Synthesis of Methyl 5-((2-methoxyphenyl)methyl)oxazole-4-carboxylate
-
To a solution of o-methoxyphenylacetic acid in a suitable aprotic solvent (e.g., THF), add 1,1'-carbonyldiimidazole (CDI) and stir at room temperature until activation is complete.
-
Add methyl 2-isocyanoacetate to the reaction mixture and continue stirring at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 5-((2-methoxyphenyl)methyl)oxazole-4-carboxylate.
Step 2: Synthesis of this compound
-
Reflux the methyl 5-((2-methoxyphenyl)methyl)oxazole-4-carboxylate obtained in the previous step in a solution of hydrobromic acid (HBr) in acetic acid.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH solution) until pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by column chromatography.
Note: This is a proposed protocol based on the synthesis of related compounds. Optimization of reaction conditions and purification methods may be necessary.
Analytical Data
| Data Type | Observed Signals (for a related compound) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.46–7.41 (m, 2H), 7.39–7.32 (m, 2H) |
Biological Activity and Potential Applications
The 2,3-dihydrobenzofuran scaffold is a key pharmacophore in numerous biologically active molecules. While specific biological data for this compound is limited, its derivatives have been investigated for various therapeutic applications.
Inhibition of YAP-TEAD Protein-Protein Interaction
Derivatives of this compound have been synthesized and evaluated as inhibitors of the YAP-TEAD protein-protein interaction.[3][4] The Hippo signaling pathway, which culminates in the activation of the transcriptional co-activator YAP and its association with TEAD transcription factors, is a critical regulator of organ size and is often dysregulated in cancer. Inhibition of the YAP-TEAD interaction is therefore a promising strategy for cancer therapy.
Caption: Inhibition of YAP-TEAD Interaction.
The development of small molecules based on the this compound scaffold that can disrupt this critical protein-protein interaction represents a significant area of research in oncology.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental and biological data for the parent compound are not extensively documented in publicly accessible literature, the synthetic routes and the biological activities of its derivatives highlight the importance of the 2,3-dihydrobenzofuran scaffold. This technical guide provides a starting point for researchers interested in exploring the chemistry and biology of this compound and its analogues, particularly in the context of developing novel therapeutics targeting protein-protein interactions in cancer and other diseases. Further research is warranted to fully elucidate the properties and potential of this compound.
References
Spectroscopic Data of (2,3-Dihydrobenzofuran-2-yl)methanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-Dihydrobenzofuran-2-yl)methanamine. Due to the limited availability of experimentally-derived spectra for this specific molecule in public databases, this guide presents a combination of key identifiers and predicted spectroscopic data based on the analysis of its structural components. The information is intended to support researchers in the identification, characterization, and quality control of this compound.
Compound Identification
| Parameter | Value |
| IUPAC Name | (2,3-Dihydro-1-benzofuran-2-yl)methanamine |
| CAS Number | 21214-11-9 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Canonical SMILES | C1C(OC2=CC=CC=C21)CN |
| InChI Key | ASPSZCAHOMXPBE-UHFFFAOYSA-N |
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data for this compound. These predictions are based on established chemical shift ranges and fragmentation patterns for the dihydrobenzofuran and aminomethyl functional groups.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.20 - 6.80 | m | 4H | Aromatic protons (H-4, H-5, H-6, H-7) |
| ~ 4.80 - 4.60 | m | 1H | Methine proton (H-2) |
| ~ 3.30 - 3.10 | dd | 1H | Methylene proton (H-3a) |
| ~ 2.90 - 2.70 | dd | 1H | Methylene proton (H-3b) |
| ~ 3.00 - 2.80 | m | 2H | Methylene protons (-CH₂NH₂) |
| ~ 1.50 | br s | 2H | Amine protons (-NH₂) |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~ 159.0 | Quaternary | C-7a |
| ~ 128.0 - 120.0 | CH | Aromatic CH carbons |
| ~ 125.0 | Quaternary | C-3a |
| ~ 110.0 | CH | Aromatic CH carbon |
| ~ 80.0 | CH | C-2 |
| ~ 45.0 | CH₂ | -CH₂NH₂ |
| ~ 30.0 | CH₂ | C-3 |
Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Interpretation |
| 149 | [M]⁺ (Molecular ion) |
| 132 | [M - NH₃]⁺ |
| 120 | [M - CH₂NH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, two bands | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Medium | Aliphatic C-H stretch |
| 1620 - 1580 | Medium | N-H bend (scissoring) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | Aryl-O stretch |
| 1100 - 1000 | Strong | C-N stretch |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and characteristic fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans for a clear spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
(2,3-Dihydrobenzofuran-2-yl)methanamine molecular weight and formula
An In-Depth Overview for Drug Development Professionals
This technical guide provides a comprehensive overview of (2,3-Dihydrobenzofuran-2-yl)methanamine, a heterocyclic compound belonging to the dihydrobenzofuran class. Dihydrobenzofuran derivatives are significant scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This document details the molecule's core physicochemical properties, potential therapeutic applications, and relevant experimental methodologies for its synthesis and evaluation. The information is tailored for researchers, scientists, and professionals engaged in drug discovery and development.
Physicochemical Properties
This compound is a primary amine derivative of the dihydrobenzofuran core. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [2][3][4] |
| Molecular Weight | 149.19 g/mol | [2][3] |
| IUPAC Name | (2,3-dihydro-1-benzofuran-2-yl)methanamine | [2] |
| CAS Number | 21214-11-9 | [3][4] |
| Exact Mass | 149.084063974 Da | [2] |
| Synonyms | C-(2,3-Dihydro-benzofuran-2-yl)-methylamine | [2][4] |
Biological Significance & Therapeutic Potential
The benzofuran and dihydrobenzofuran scaffolds are prevalent in numerous natural products and synthetic compounds with significant biological activity.[1] Derivatives have been investigated for anti-inflammatory, anti-tumor, antimicrobial, and antiviral properties.[1][5][6]
Of particular interest to neuropharmacology, certain benzofuran derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B).[7] MAO-B is a key enzyme in the metabolic pathway of neurotransmitters like dopamine. Its inhibition is a clinically validated strategy for managing neurodegenerative conditions such as Parkinson's disease.[7] While the specific activity of this compound is not extensively documented in the provided results, its structural similarity to known MAO-B inhibitors makes this a primary pathway of interest for investigation.
The inhibition of MAO-B by a therapeutic agent prevents the breakdown of dopamine in the brain, thereby increasing dopaminergic signaling. This mechanism helps alleviate the motor symptoms associated with Parkinson's disease.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. The following sections outline representative protocols relevant to this compound.
The synthesis of the 2,3-dihydrobenzofuran ring system can be achieved through various methods, including the intramolecular cyclization of appropriately substituted phenols. A common approach is the palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which offers excellent control and functional group tolerance.[8]
Protocol: Pd-Catalyzed Intramolecular Cyclization
-
Reactant Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the o-bromophenol substrate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand (e.g., TY-Phos, 0.10 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent and Reagent Addition : Add a degassed solvent, such as toluene or dioxane. Introduce the corresponding diene (1.5 eq) via syringe.
-
Reaction Conditions : Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the desired 2,3-dihydrobenzofuran derivative.[8]
Note: The synthesis of this compound would require subsequent functional group manipulation of the cyclized product to introduce the aminomethyl group.
To evaluate the therapeutic potential of the title compound, an in vitro enzyme inhibition assay is essential. This protocol describes a common method for determining the inhibitory potency (IC₅₀) against hMAO-B.
Protocol: Fluorometric hMAO-B Inhibition Assay
-
Reagent Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute this stock in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) to create a range of test concentrations. Recombinant human MAO-B enzyme, a substrate (e.g., kynuramine), and a reference inhibitor (e.g., deprenyl) are also prepared in the assay buffer.
-
Assay Procedure : In a 96-well microplate, add 20 µL of the test compound dilution or reference inhibitor. Add 100 µL of the hMAO-B enzyme solution and pre-incubate for 15 minutes at 37 °C.
-
Initiation of Reaction : Initiate the enzymatic reaction by adding 20 µL of the kynuramine substrate.
-
Signal Detection : Incubate the plate at 37 °C for 30-60 minutes. The MAO-B-catalyzed oxidation of kynuramine produces 4-hydroxyquinoline, a fluorescent product. Stop the reaction by adding a basic solution (e.g., 2N NaOH).
-
Data Analysis : Measure the fluorescence intensity using a microplate reader (e.g., excitation at 320 nm, emission at 405 nm). Calculate the percent inhibition for each concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.[7]
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H11NO | CID 29905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound, CAS No. 21214-11-9 - iChemical [ichemical.com]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Discovery and History of Dihydrobenzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrobenzofuran scaffold, a heterocyclic motif consisting of a fused benzene and dihydrofuran ring, is a cornerstone in the fields of natural product chemistry, medicinal chemistry, and drug discovery. Its prevalence in a vast array of biologically active molecules, from potent pharmaceuticals to complex natural products, underscores its significance as a "privileged structure." This technical guide provides a comprehensive overview of the discovery and historical development of dihydrobenzofuran compounds, detailing the evolution of synthetic methodologies and their journey from natural sources to clinical applications.
Early Discoveries and the Dawn of Dihydrobenzofuran Chemistry
The story of dihydrobenzofurans is intrinsically linked to the broader history of benzofuran chemistry. While the aromatic benzofuran ring was first synthesized by William Henry Perkin in 1870, the early history of its saturated counterpart, 2,3-dihydrobenzofuran (often referred to by its trivial name, coumaran), is less definitively documented in a single seminal report. Early synthetic efforts in the late 19th and early 20th centuries focused on the construction of this heterocyclic system through various intramolecular cyclization strategies.
One of the foundational methods for the synthesis of the dihydrobenzofuran core involves the intramolecular cyclization of appropriately substituted phenols. A classic approach, developed in the early 20th century, is the dehydration of o-hydroxy-β-phenylethyl alcohol derivatives. This acid-catalyzed reaction proceeds via the formation of a carbocation on the ethyl side chain, which is then trapped by the nucleophilic phenolic hydroxyl group to form the dihydrofuran ring.
Another early and conceptually important route is the intramolecular Williamson ether synthesis, involving the cyclization of an o-(β-haloethyl)phenol under basic conditions. The phenoxide, acting as a nucleophile, displaces the halide on the ethyl side chain to forge the ether linkage and complete the five-membered ring.
While a single "discoverer" of the 2,3-dihydrobenzofuran core is not readily apparent from the historical literature, these early synthetic explorations laid the groundwork for the extensive and diverse chemistry of this important heterocyclic system.
The discovery of dihydrobenzofuran moieties in natural products followed the development of these initial synthetic methods. The structural elucidation of complex natural products in the mid-20th century, aided by advancements in spectroscopic techniques, began to reveal the widespread occurrence of the 2,3-dihydrobenzofuran skeleton in a variety of plant- and fungi-derived compounds. These natural products, exhibiting a wide range of biological activities, sparked significant interest in the synthesis and medicinal chemistry of the dihydrobenzofuran core.[1]
Evolution of Synthetic Methodologies
The synthesis of dihydrobenzofuran derivatives has evolved significantly from the classical methods of the early 20th century. Modern approaches offer greater efficiency, stereocontrol, and functional group tolerance, enabling the construction of highly complex and diverse molecular architectures.
Classical Synthetic Approaches
The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been a mainstay for the synthesis of o-allylphenols, which are key intermediates for dihydrobenzofuran synthesis.[2][3] The thermal or Lewis acid-catalyzed rearrangement of an allyl aryl ether proceeds through a concerted[4][4]-sigmatropic shift to afford the corresponding o-allylphenol. Subsequent intramolecular cyclization, often acid-catalyzed, of the o-allylphenol yields the 2,3-dihydrobenzofuran ring.[2]
Logical Relationship of the Claisen Rearrangement Route
References
The Benzofuran Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a vast array of natural products with diverse and potent biological activities has spurred extensive research into the synthesis and therapeutic application of novel benzofuran derivatives.[3][4] This versatile core structure has demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, establishing it as a "privileged scaffold" in the pursuit of new therapeutic agents.[5][6] This technical guide provides a comprehensive overview of the biological significance of the benzofuran moiety in drug discovery, with a focus on its mechanisms of action, structure-activity relationships (SAR), and its role in clinically approved drugs and ongoing research.
Pharmacological Activities and Mechanisms of Action
Benzofuran derivatives have been shown to modulate a wide range of biological targets, leading to their diverse therapeutic applications. The following sections detail the key pharmacological activities and the underlying molecular mechanisms.
Anticancer Activity
The benzofuran nucleus is a key structural motif in a number of anticancer agents, exhibiting cytotoxicity against a broad spectrum of human cancer cell lines.[1][7] The anticancer mechanisms of benzofuran derivatives are multifaceted and often involve the disruption of fundamental cellular processes critical for tumor growth and survival.
1. Inhibition of Tubulin Polymerization: A significant number of benzofuran derivatives exert their antiproliferative effects by interfering with microtubule dynamics.[8] Microtubules, essential components of the cytoskeleton and the mitotic spindle, are a validated target for cancer therapy. These benzofuran compounds often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[8] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
2. Kinase Inhibition: Many benzofuran-based small molecules mediate their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5] Key kinase targets for benzofuran derivatives include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a critical strategy in cancer therapy. Certain benzofuran-based chalcone derivatives have been identified as potent VEGFR-2 inhibitors, thereby blocking the formation of new blood vessels that supply tumors with essential nutrients.[9]
-
mTOR (mammalian Target of Rapamycin): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Novel benzofuran derivatives have been developed as inhibitors of the mTOR pathway, demonstrating significant cytotoxicity against various cancer cell lines.[10][11]
-
Other Kinases: Benzofuran derivatives have also been shown to inhibit other kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs), Src kinase, and components of the RAS/RAF/MEK/ERK signaling pathway.[5][12]
3. Epigenetic Modulation: Emerging research has highlighted the role of benzofuran derivatives as epigenetic modulators. For instance, novel benzofuran compounds have been designed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in transcriptional regulation and overexpressed in various cancers.[13] Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes.
Signaling Pathway for Benzofuran Derivatives as Anticancer Agents (Tubulin and Kinase Inhibition):
Caption: Anticancer mechanisms of benzofuran derivatives.
Antimicrobial Activity
In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority. Benzofuran derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic microorganisms.[4][14]
The antimicrobial efficacy of benzofuran compounds is often influenced by the nature and position of substituents on the benzofuran skeleton.[6] For example, the presence of hydroxyl groups and certain aryl substituents at specific positions can significantly enhance antibacterial activity.[14] Some benzofuran derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[14] The hybridization of the benzofuran scaffold with other heterocyclic moieties, such as thiazole, oxadiazole, and pyrazole, has also yielded compounds with potent and broad-spectrum antimicrobial activity.[14]
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Benzofuran and its derivatives have demonstrated significant anti-inflammatory properties.[15][16]
The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory pathways, such as the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[17][18] These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[17][19] By inhibiting these pathways, benzofuran derivatives can effectively suppress the inflammatory response.
Signaling Pathway for Benzofuran Derivatives as Anti-inflammatory Agents:
Caption: Anti-inflammatory mechanism of benzofuran derivatives.
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant and growing threat to public health. Benzofuran derivatives have shown considerable promise as neuroprotective agents.[20][21] Their neuroprotective effects are attributed to several mechanisms, including antioxidant activity, anti-inflammatory effects, and modulation of specific neuronal signaling pathways.[20][22]
Some benzofuran compounds have been shown to protect neurons from excitotoxicity, a pathological process involving the overactivation of glutamate receptors.[20][23] For example, certain benzofuran-type stilbenes have demonstrated neuroprotective activity by mediating the metabotropic glutamate receptor 1 (mGluR1) pathway.[19][24] Additionally, the antioxidant properties of benzofurans help to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders.[20][22]
Benzofuran-Containing Approved Drugs
The therapeutic potential of the benzofuran scaffold is underscored by its presence in several clinically approved drugs.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Amiodarone | Antiarrhythmic | Blocks potassium, sodium, and calcium channels; also has alpha- and beta-adrenergic blocking properties.[5][9][20][25][26] |
| Darifenacin | Antimuscarinic | Selective antagonist of the M3 muscarinic acetylcholine receptor, primarily responsible for bladder muscle contractions.[1][14][21][23][27] |
| Vilazodone | Antidepressant | Selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[2][3][15][22][28] |
| Saprisartan | Antihypertensive | Angiotensin II receptor antagonist.[7] |
| Benzbromarone | Uricosuric | Inhibits the renal tubular reabsorption of uric acid.[7] |
| Griseofulvin | Antifungal | Binds to tubulin, disrupting microtubule function and inhibiting fungal mitosis.[7] |
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring. The following tables summarize some of the quantitative SAR data for various benzofuran derivatives.
Table 1: Anticancer Activity of Benzofuran Derivatives (IC50 values in µM)
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 16b | 3-methylbenzofuran with p-methoxy group | A549 (Lung) | 1.48 | [7][12] |
| 32a | Benzofuran with methylthiazole | HePG2 (Liver) | 8.49-16.72 | [7] |
| 14c | Benzofuran-oxadiazole with bromo group | HCT116 (Colon) | 3.27 | [7] |
| 33d | Benzofuran-chalcone derivative | A-375 (Melanoma) | 4.15 | [12] |
| 33d | Benzofuran-chalcone derivative | MCF-7 (Breast) | 3.22 | [12] |
| 33d | Benzofuran-chalcone derivative | A-549 (Lung) | 2.74 | [12] |
| 17i | Benzofuran derivative (LSD1 inhibitor) | MCF-7 (Breast) | 2.90 | [13] |
| 17i | Benzofuran derivative (LSD1 inhibitor) | H460 (Lung) | 2.06 | [13] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives (MIC values in µg/mL)
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 1 | Aza-benzofuran | Salmonella typhimurium | 12.5 | [29] |
| 1 | Aza-benzofuran | Staphylococcus aureus | 12.5 | [29] |
| 2 | Aza-benzofuran | Staphylococcus aureus | 25 | [29] |
| 5 | Oxa-benzofuran | Penicillium italicum | 12.5 | [29] |
| 6 | Oxa-benzofuran | Colletotrichum musae | 12.5-25 | [29] |
Experimental Protocols for Key Assays
A comprehensive understanding of the biological activity of benzofuran derivatives relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[30][31]
-
Compound Addition: Treat the cells with serial dilutions of the benzofuran derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[32]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[30][31]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17][30]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare serial dilutions of the benzofuran derivatives.[8][33]
-
Reaction Initiation: In a 96-well plate, mix the tubulin solution with the test compounds or controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).[8]
-
Polymerization Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.[33]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The extent of inhibition is determined by comparing the curves of treated samples to the vehicle control.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a suitable substrate for VEGFR-2 (e.g., a synthetic peptide). Prepare serial dilutions of the benzofuran derivatives.[16][29][34]
-
Kinase Reaction: In a 96-well plate, combine the recombinant VEGFR-2 enzyme, the test compound, and the substrate. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 45 minutes).[35]
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed. This is often done using a luminescence-based assay (e.g., Kinase-Glo™).[16][36]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
LSD1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1.
Protocol:
-
Reagent Preparation: Prepare an assay buffer, a solution of recombinant LSD1 enzyme, and a substrate (e.g., a di-methylated histone H3 peptide). Prepare serial dilutions of the benzofuran derivatives.[4][37]
-
Enzymatic Reaction: In a 96-well plate, incubate the LSD1 enzyme with the test compounds. Initiate the reaction by adding the substrate.[38][39]
-
Detection: The demethylation reaction produces hydrogen peroxide (H₂O₂), which can be detected using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal. For example, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe like Amplex Red to produce the highly fluorescent resorufin.[37][40]
-
Data Analysis: Measure the fluorescence or absorbance and calculate the percent inhibition for each compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
The benzofuran scaffold represents a remarkably versatile and privileged structure in the landscape of drug discovery. The diverse and potent biological activities of its derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore its continued importance in medicinal chemistry. The structure-activity relationship studies highlighted in this guide demonstrate that the therapeutic potential of benzofuran-based compounds can be finely tuned through targeted chemical modifications.
Future research in this area will likely focus on several key aspects. The exploration of novel synthetic methodologies will enable the creation of more diverse and complex benzofuran libraries for high-throughput screening. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more potent and selective inhibitors. Furthermore, the application of advanced computational techniques, such as molecular docking and virtual screening, will accelerate the discovery of new lead compounds. The continued investigation of the benzofuran moiety holds immense promise for the development of the next generation of therapeutic agents to address a wide range of unmet medical needs.
References
- 1. Darifenacin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilazodone (Viibryd): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Articles [globalrx.com]
- 15. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Amiodarone - Wikipedia [en.wikipedia.org]
- 21. drugs.com [drugs.com]
- 22. reallifepharmacology.com [reallifepharmacology.com]
- 23. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 24. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Amiodarone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 26. litfl.com [litfl.com]
- 27. Articles [globalrx.com]
- 28. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. atcc.org [atcc.org]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bpsbioscience.com [bpsbioscience.com]
- 35. bpsbioscience.com [bpsbioscience.com]
- 36. bpsbioscience.com [bpsbioscience.com]
- 37. benchchem.com [benchchem.com]
- 38. cdn.caymanchem.com [cdn.caymanchem.com]
- 39. LSD1 Inhibitor Screening Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
- 40. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
(2,3-Dihydrobenzofuran-2-yl)methanamine: A Privileged Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The (2,3-dihydrobenzofuran-2-yl)methanamine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a valuable starting point for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, biological activities, and role in modulating key signaling pathways. Detailed experimental protocols for the synthesis of the core structure and its derivatives, as well as for their biological evaluation, are presented. Furthermore, this guide summarizes key quantitative structure-activity relationship (QSAR) data and visualizes relevant signaling pathways to facilitate a deeper understanding of this important chemical scaffold.
Introduction to the this compound Scaffold
This compound is a bicyclic heterocyclic compound featuring a dihydrobenzofuran ring system with a methylamine substituent at the 2-position. This "privileged structure" is found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1] Its conformational rigidity, combined with the presence of a basic amino group and an ether oxygen, allows for diverse interactions with various biological targets. This has led to the exploration of its derivatives as potential anticancer, anti-inflammatory, neuroprotective, and antiviral agents.[2][3][4] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and pharmacological profiles.
Synthesis of the this compound Scaffold and Its Derivatives
The synthesis of the this compound core can be achieved through several synthetic routes, often involving the formation of the dihydrobenzofuran ring followed by the introduction or modification of the aminomethyl side chain.
General Synthesis of the Core Scaffold
A common strategy for the synthesis of this compound involves the reduction of 2,3-dihydrobenzofuran-2-carbonitrile. This precursor can be synthesized from salicylaldehyde through a multi-step process.
Step 1: Synthesis of 2,3-Dihydrobenzofuran-2-carbonitrile
-
To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (2 equivalents) and 2-bromoacetonitrile (1.2 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2,3-dihydrobenzofuran-2-carbonitrile.
Step 2: Reduction of 2,3-Dihydrobenzofuran-2-carbonitrile
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-dihydrobenzofuran-2-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (LiAlH4) (1.5-2 equivalents) portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Synthesis of Derivatives
The synthesis of derivatives often involves modifications at the amine, the aromatic ring, or the dihydrofuran ring. A general workflow for the synthesis of various derivatives is depicted below.
Caption: General synthetic workflow for bioactive this compound derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of compounds incorporating this scaffold. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Biological Activity | IC50/GI50 (µM) | Reference |
| Compound 1 | A549 (Lung) | Cytotoxicity | 1.48 | [3] |
| Compound 2 | HCT116 (Colon) | Cytotoxicity | 3.27 | [3] |
| Compound 3 | HeLa (Cervical) | Cytotoxicity | 0.082 | [3] |
| Compound 4 | A549 (Lung) | Cytotoxicity | 13.49 | [5] |
| Compound 5 | HeLa (Cervical) | Cytotoxicity | 17.52 | [5] |
| Compound 35 | ACHN (Renal) | Growth Inhibition | 2.74 | [6] |
| Compound 35 | HCT15 (Colon) | Growth Inhibition | 2.37 | [6] |
| Compound 35 | MM231 (Breast) | Growth Inhibition | 2.20 | [6] |
| Compound 35 | NUGC-3 (Gastric) | Growth Inhibition | 2.48 | [6] |
| Compound 35 | NCI-H23 (Lung) | Growth Inhibition | 5.86 | [6] |
| Compound 35 | PC-3 (Prostate) | Growth Inhibition | 2.68 | [6] |
| Fluorinated Derivative 1 | HCT116 (Colon) | Antiproliferative | 19.5 | [7] |
| Fluorinated Derivative 2 | HCT116 (Colon) | Antiproliferative | 24.8 | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of this scaffold has been extensively investigated. Derivatives have been shown to inhibit the production of pro-inflammatory mediators, suggesting their utility in treating inflammatory disorders.
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Target/Assay | IC50 (µM) | Reference |
| Compound 1 | NO Production Inhibition | 17.31 | [8] |
| Compound 3 | NO Production Inhibition | 16.5 | [8] |
| Fluorinated Derivative 2 | IL-6 Inhibition | 1.2 - 9.04 | [7][9] |
| Fluorinated Derivative 2 | CCL2 Inhibition | 1.5 - 19.3 | [7][9] |
| Fluorinated Derivative 3 | NO Inhibition | 2.4 - 5.2 | [7][9] |
| Fluorinated Derivative 3 | PGE2 Inhibition | 1.1 - 20.5 | [7][9] |
| Fluorinated Derivative 3 | COX-1 Inhibition | 7.9 | [7] |
| Fluorinated Derivative 6 | COX-2 Inhibition | 13 | [7] |
Neuroprotective and Other Activities
Derivatives of this compound have also shown promise in the context of neurodegenerative diseases and other conditions.
Table 3: Neuroprotective and Other Activities
| Compound ID | Biological Target/Activity | Measurement | Value | Reference |
| TFSeB | Acetylcholinesterase (AChE) Inhibition | Normalized Activity | Effective | |
| Compound 20 | Acetylcholinesterase (AChE) Inhibition | IC50 | 0.086 µM | |
| Compound 20 | β-secretase (BACE1) Inhibition | IC50 | 0.043 µM | |
| MDA7 | Cannabinoid Receptor 2 (CB2) Agonist | Functional Activity | Potent |
Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of these compounds are often attributed to their ability to modulate specific intracellular signaling pathways.
NF-κB Signaling Pathway
Several derivatives have been identified as potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[6]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
mTOR Signaling Pathway
Certain benzofuran derivatives have been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the mTOR signaling pathway by this compound derivatives.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Plating: Seed the cells in 96-well plates and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide (NO) production.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.
Conclusion
The this compound scaffold represents a highly versatile and valuable platform in the field of drug discovery. Its derivatives have demonstrated significant potential in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The synthetic tractability of this core allows for extensive structure-activity relationship studies, paving the way for the development of novel and potent therapeutic agents. The data and protocols presented in this guide aim to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable chemical scaffold. Further exploration of its diverse derivatives and their mechanisms of action is warranted to translate these promising findings into clinical applications.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A one-pot synthesis of 2,3-dihydrobenzofurans, benzofuran-2(3H)-ones, and indoles via a [4 + 1] annulation reaction of ortho-substituted para-quinone methides and bromonitromethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of (2,3-Dihydrobenzofuran-2-yl)methanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (2,3-dihydrobenzofuran-2-yl)methanamine scaffold represents a promising "privileged structure" in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. While research on this specific core is still nascent, the broader class of 2,3-dihydrobenzofuran derivatives has demonstrated a wide array of pharmacological activities. This technical guide provides an in-depth overview of these activities, supported by available quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows. Due to the limited availability of extensive research on a series of specific this compound derivatives, this guide incorporates data from closely related 2,3-dihydrobenzofuran analogues to illustrate the therapeutic potential of this chemical class.
Anticancer Activity
Recent studies have highlighted the potential of 2,3-dihydrobenzofuran derivatives as potent anticancer agents. The primary mechanism of action for some of these compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of cancer cell proliferation and survival.
Data Presentation: Anticancer and NF-κB Inhibitory Activities
A series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines.[1] These compounds were also assessed for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[1] The following table summarizes the key findings for selected 2,3-dihydrobenzofuran derivatives.
| Compound ID | Core Structure | Cancer Cell Line | IC₅₀ (µM) | NF-κB Inhibition (IC₅₀, µM) |
| 3m | 2,3-Dihydrobenzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | ACHN (Renal) | >30 | 0.9 |
| HCT15 (Colon) | 14.3 | |||
| MM231 (Breast) | 12.1 | |||
| NUGC-3 (Gastric) | 10.4 | |||
| NCI-H23 (Lung) | 14.3 | |||
| PC-3 (Prostate) | 11.2 | |||
| 4a | 2,3-Dihydrobenzofuran-2-carboxylic acid N-phenylamide | ACHN (Renal) | >30 | 5.5 |
| HCT15 (Colon) | >30 | |||
| MM231 (Breast) | >30 | |||
| NUGC-3 (Gastric) | >30 | |||
| NCI-H23 (Lung) | >30 | |||
| PC-3 (Prostate) | >30 | |||
| 4d | 2,3-Dihydrobenzofuran-2-carboxylic acid N-(4'-chloro)phenylamide | ACHN (Renal) | 22.1 | 1.8 |
| HCT15 (Colon) | 29.8 | |||
| MM231 (Breast) | 25.4 | |||
| NUGC-3 (Gastric) | 20.2 | |||
| NCI-H23 (Lung) | 24.3 | |||
| PC-3 (Prostate) | 22.8 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2015.[1]
Signaling Pathway: NF-κB Inhibition
The diagram below illustrates the general mechanism of NF-κB activation and the point of inhibition by the 2,3-dihydrobenzofuran derivatives.
Caption: NF-κB signaling pathway and point of inhibition.
Experimental Protocols: Cytotoxicity and NF-κB Inhibition Assays
Sulforhodamine B (SRB) Cytotoxicity Assay:
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: After washing with water, the plates are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound dye is solubilized with 10 mM Tris base.
-
Measurement: The absorbance is read at 540 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[1]
NF-κB Luciferase Reporter Assay:
-
Cell Culture and Transfection: RAW 264.7 macrophage cells are cultured and transfected with a luciferase reporter plasmid containing NF-κB binding sites.
-
Compound Pre-treatment: Transfected cells are pre-treated with the test compounds for 1 hour.
-
Stimulation: NF-κB activation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) for 6 hours.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The IC₅₀ value is determined as the concentration of the compound that inhibits 50% of the LPS-induced luciferase activity.[1]
Anti-Inflammatory Activity
Derivatives of 2,3-dihydrobenzofuran have also been investigated for their anti-inflammatory properties. One of the key targets in inflammation is the enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in the production of pro-inflammatory prostaglandins.
Data Presentation: mPGES-1 Inhibition
A study exploring 2,3-dihydrobenzofurans as "privileged structures" identified compounds with inhibitory activity against mPGES-1.[2]
| Compound ID | Core Structure | mPGES-1 Inhibition (IC₅₀, µM) |
| 19 | 2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzofuran | 5.3 |
| 20 | 2-(4-methoxyphenyl)-2,3-dihydrobenzofuran | 7.9 |
Data extracted from Bioorganic & Medicinal Chemistry, 2016.[2]
Experimental Workflow: Screening for mPGES-1 Inhibitors
The following diagram outlines a typical workflow for identifying mPGES-1 inhibitors from a library of 2,3-dihydrobenzofuran derivatives.
Caption: Workflow for mPGES-1 inhibitor discovery.
Central Nervous System (CNS) Activity
The 2,3-dihydrobenzofuran scaffold is also present in compounds with activity in the central nervous system. This includes potential neuroprotective effects and interactions with key neurotransmitter systems.[3]
Hallucinogenic Analogues
Analogues of the hallucinogenic agent 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) containing a 2,3-dihydrobenzofuran ring have been synthesized and evaluated.[4] These studies provide insights into the structure-activity relationships of psychoactive compounds. While these specific derivatives showed attenuated activity compared to DOM, they highlight the potential for the 2,3-dihydrobenzofuran core to interact with CNS receptors.[4]
Monoamine Oxidase (MAO) Inhibition
Experimental Protocol: General MAO Inhibition Assay
A common method for assessing MAO inhibitory activity is a fluorimetric assay.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate, such as p-tyramine, is prepared in an assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: The reaction is initiated by adding the substrate. The MAO-catalyzed deamination of the substrate produces hydrogen peroxide (H₂O₂).
-
Detection: The H₂O₂ is detected using a reaction that produces a fluorescent product (e.g., in the presence of horseradish peroxidase and a suitable dye).
-
Measurement: The fluorescence is measured over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC₅₀ value is determined as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Conclusion
The this compound core and its related analogues represent a promising area for drug discovery. The diverse pharmacological activities observed for the broader 2,3-dihydrobenzofuran class, including anticancer, anti-inflammatory, and CNS effects, underscore the potential of this scaffold. Further research focusing on the synthesis and systematic biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. This will pave the way for the development of novel drug candidates with improved efficacy and safety profiles.
References
- 1. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Substituted 2,3-Dihydrobenzofurans: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide range of biological activities. Its unique structural features and synthetic tractability have made it a focal point in medicinal chemistry and drug discovery. This technical guide provides a comprehensive review of the recent literature on substituted 2,3-dihydrobenzofurans, with a focus on their synthesis, quantitative biological data, and the signaling pathways they modulate.
Core Concepts: Synthesis and Bioactivity
Substituted 2,3-dihydrobenzofurans have garnered significant attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. The biological activity is intricately linked to the nature and position of substituents on the benzofuran core, allowing for fine-tuning of their therapeutic properties. Various synthetic strategies have been developed to access a wide array of substituted derivatives, broadly categorized into transition-metal-catalyzed and transition-metal-free methodologies.
Data Presentation: A Quantitative Overview of Biological Activity
The following tables summarize the quantitative biological data for various substituted 2,3-dihydrobenzofurans, providing a comparative analysis of their potency.
Table 1: Anticancer Activity of Substituted 2,3-Dihydrobenzofurans
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Dihydrobenzofuran 1 | HCT116 | 19.5 | [1][2] |
| Fluorinated Dihydrobenzofuran 2 | HCT116 | 24.8 | [1][2] |
| 3-Methylbenzofuran derivative 16b | A549 | 1.48 | [3] |
| Benzofuran-based oxadiazole 14c | HCT116 | 3.27 | [3] |
| 2-Arylbenzofuran derivative | T-47D | 0.088 | [4] |
| Benzofuran-2-carboxamide 50g | HCT-116 | 0.87 | [3] |
| Benzofuran-2-carboxamide 50g | HeLa | 0.73 | [3] |
| Benzofuran-2-carboxamide 50g | A549 | 0.57 | [3] |
| 2-Acetyl-7-phenylaminobenzofuran 27 | MDA-MB-468 | 0.16 | [3] |
| Benzofuran derivative 22f | MCF-7 | 3.82 | [3] |
| Benzofuran derivative 22f | T-47D | 7.80 | [3] |
Table 2: Anti-inflammatory Activity of Substituted 2,3-Dihydrobenzofurans
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Fluorinated Dihydrobenzofuran 2 | IL-6 inhibition | 1.2 - 9.04 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 3 | IL-6 inhibition | 1.2 - 9.04 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 5 | IL-6 inhibition | 1.2 - 9.04 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 6 | IL-6 inhibition | 1.2 - 9.04 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 8 | IL-6 inhibition | 1.2 - 9.04 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 2 | CCL2 inhibition | 1.5 - 19.3 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 3 | CCL2 inhibition | 1.5 - 19.3 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 5 | CCL2 inhibition | 1.5 - 19.3 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 6 | CCL2 inhibition | 1.5 - 19.3 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 8 | CCL2 inhibition | 1.5 - 19.3 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 2 | Nitric Oxide inhibition | 2.4 - 5.2 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 3 | Nitric Oxide inhibition | 2.4 - 5.2 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 5 | Nitric Oxide inhibition | 2.4 - 5.2 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 6 | Nitric Oxide inhibition | 2.4 - 5.2 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 8 | Nitric Oxide inhibition | 2.4 - 5.2 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 2 | PGE2 inhibition | 1.1 - 20.5 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 3 | PGE2 inhibition | 1.1 - 20.5 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 5 | PGE2 inhibition | 1.1 - 20.5 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 6 | PGE2 inhibition | 1.1 - 20.5 | [1][5][6] |
| Fluorinated Dihydrobenzofuran 8 | PGE2 inhibition | 1.1 - 20.5 | [1][5][6] |
Table 3: Neuroprotective Activity of Substituted 2,3-Dihydrobenzofurans
| Compound/Derivative | Assay | Activity/Concentration | Reference |
| Benzofuran-2-carboxamide 1f | Protection against NMDA-induced excitotoxicity | Comparable to memantine at 30 µM | [7] |
| Benzofuran-2-carboxamide 1j | Protection against NMDA-induced excitotoxicity | Marked anti-excitotoxic effects at 100 and 300 µM | [7] |
| Benzofuran-2-carboxamide 1j | Inhibition of NMDA-induced ROS generation | Potent inhibition | [7] |
| Benzofuran-2-one derivative 9 | Reduction of intracellular ROS | Significant reduction | [8][9] |
| trans-2,3-dihydrobenzofuran derivative 43 | Protection against epileptic seizures | Potential NAM of NMDA receptors | [10] |
| cis-2,3-dihydrobenzofuran derivative 46 | PAM of NMDA receptors | [10] |
Experimental Protocols: Key Synthetic Methodologies
This section details the experimental procedures for the synthesis of substituted 2,3-dihydrobenzofurans, providing a practical guide for chemists.
Protocol 1: Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans from o-Allylphenols[11][12]
This protocol describes a general procedure for the palladium-catalyzed carboalkoxylation of 2-allylphenols to generate functionalized 2,3-dihydrobenzofurans.
Materials:
-
2-Allylphenol derivative
-
Aryl triflate
-
Pd(OAc)2 (Palladium(II) acetate)
-
CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K3PO4 (Potassium phosphate)
-
Toluene (anhydrous)
-
Nitrogen atmosphere
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)2 (2 mol %), CPhos (4 mol %), and K3PO4 (2 equivalents).
-
Seal the vial with a septum and purge with nitrogen.
-
Add a solution of the 2-allylphenol derivative (1 equivalent) and the aryl triflate (1.2 equivalents) in anhydrous toluene via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the celite with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3-dihydrobenzofuran derivative.
Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of Chiral 2,3-Dihydrobenzofurans[13][14][15][16]
This method outlines the enantioselective synthesis of chiral 2,3-dihydrobenzofurans through a rhodium-catalyzed C-H functionalization.
Materials:
-
N-Phenoxyacetamide derivative
-
1,3-Diene
-
[RhCp*Cl2]2 (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgSbF6 (Silver hexafluoroantimonate)
-
NaOAc (Sodium acetate)
-
1,2-Dichloroethane (DCE)
-
Nitrogen atmosphere
Procedure:
-
To a dry Schlenk tube, add the N-phenoxyacetamide derivative (1 equivalent), [RhCp*Cl2]2 (2.5 mol %), and AgSbF6 (10 mol %).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous and degassed 1,2-dichloroethane (DCE) via syringe.
-
Add the 1,3-diene (2 equivalents) and NaOAc (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at 60 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched 2,3-dihydrobenzofuran.
Protocol 3: Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates[15][17][18][19][20]
This protocol describes a one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans through the in-situ generation of ortho-quinone methides.
Materials:
-
2-Bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate
-
Nucleophile (e.g., indole, phenol, thiol, amine)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen atmosphere
Procedure:
-
Dissolve 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (1 equivalent) and the chosen nucleophile (1.5 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted 2,3-dihydrobenzofuran.
Visualizing the Science: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key synthetic pathways and a generalized experimental workflow for the discovery of bioactive 2,3-dihydrobenzofurans.
Conclusion
Substituted 2,3-dihydrobenzofurans represent a versatile and promising class of compounds with significant potential in drug discovery. The continued development of novel synthetic methodologies provides access to a vast chemical space, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties. The quantitative data presented herein highlights the potent anticancer, anti-inflammatory, and neuroprotective activities of these compounds. Further investigation into their mechanisms of action and the signaling pathways they modulate will undoubtedly pave the way for the development of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocols for (2,3-Dihydrobenzofuran-2-yl)methanamine: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,3-Dihydrobenzofuran-2-yl)methanamine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid dihydrobenzofuran core and the primary amine functionality at the 2-position make it an attractive scaffold for designing molecules with specific pharmacological profiles. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a reliable and reproducible multi-step synthetic route. The protocols are intended to guide researchers in the efficient preparation of this important synthetic intermediate.
Introduction
The 2,3-dihydrobenzofuran moiety is a privileged structure found in numerous biologically active natural products and synthetic compounds. The incorporation of a methanamine group at the C-2 position introduces a versatile functional handle for further molecular elaboration, making this compound a crucial precursor for the development of novel therapeutics. This document outlines a common and effective three-step synthesis beginning from readily available starting materials.
Synthetic Strategy Overview
The presented synthesis of this compound is a three-step process commencing with the formation of 2,3-dihydrobenzofuran-2-carboxylic acid. This intermediate subsequently undergoes amidation to yield 2,3-dihydrobenzofuran-2-carboxamide, which is then reduced to the target primary amine.
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,3-Dihydrobenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2,3-dihydrobenzofuran derivatives are privileged structural motifs found in a wide array of biologically active natural products and pharmaceuticals.[1][2] Their significant therapeutic potential has driven the development of numerous synthetic strategies, with a strong emphasis on asymmetric methods to control stereochemistry, which is often crucial for biological activity. These compounds have shown promise as anti-inflammatory agents, cannabinoid receptor 2 (CB2) agonists, and inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[3][4][5] This document provides detailed application notes and experimental protocols for selected asymmetric syntheses of these valuable compounds, focusing on organocatalytic and metal-catalyzed approaches.
Organocatalytic Approach: Bifunctional Thiourea-Catalyzed Intramolecular Michael Addition
Organocatalysis offers a powerful metal-free approach to asymmetric synthesis. Bifunctional catalysts, such as those combining a thiourea moiety for hydrogen bonding and a Brønsted base, have proven highly effective in controlling stereoselectivity.[6] The following protocol is based on the diastereo- and enantioselective synthesis of trans-2,3-disubstituted 2,3-dihydrobenzofurans via an intramolecular Michael addition of keto-enone substrates.[6]
Reaction Scheme
A general scheme for the bifunctional thiourea-catalyzed intramolecular Michael addition to form trans-2,3-disubstituted 2,3-dihydrobenzofurans.
Caption: General workflow for the organocatalytic synthesis.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various trans-2,3-disubstituted 2,3-dihydrobenzofuran derivatives using a bifunctional tertiary amine-thiourea catalyst.[6]
| Entry | R¹ | R² | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Ph | Me | 83 | >95:5 | 90 |
| 2 | 4-MeC₆H₄ | Me | 85 | >95:5 | 91 |
| 3 | 4-FC₆H₄ | Me | 78 | >95:5 | 92 |
| 4 | 2-Naphthyl | Me | 81 | >95:5 | 88 |
| 5 | Ph | Et | 80 | >95:5 | 93 |
Experimental Protocol: Synthesis of trans-2-methyl-3-phenyl-2,3-dihydrobenzofuran
Materials:
-
(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (keto-enone substrate)
-
Takemoto's bifunctional tertiary amine-thiourea catalyst
-
Toluene, anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the keto-enone substrate (1.0 equiv.).
-
Add the bifunctional tertiary amine-thiourea catalyst (0.1 equiv.).
-
Add anhydrous toluene to achieve a 0.1 M concentration of the substrate.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.
Metal-Catalyzed Approach: Palladium-Catalyzed Intramolecular Heck Reaction
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. The intramolecular Heck reaction provides a powerful method for the construction of cyclic systems, including 2,3-dihydrobenzofurans.[7] This protocol describes the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans.[7]
Catalytic Cycle
Caption: Palladium-catalyzed intramolecular Heck reaction cycle.
Quantitative Data Summary
The following table presents data for the enantioselective intramolecular Heck-Matsuda reaction to form 3,3-disubstituted-2,3-dihydrobenzofurans.[7]
| Entry | Substrate | Ligand | Yield (%) | er |
| 1 | 2-Iodophenyl allyl ether | (S)-SEGPHOS | 85 | 98:2 |
| 2 | 2-Iodophenyl methallyl ether | (S)-SEGPHOS | 91 | 99:1 |
| 3 | 2-Iodo-4-methoxyphenyl allyl ether | (R)-BINAP | 75 | 95:5 |
| 4 | 2-Iodophenyl cinnamyl ether | (S)-SEGPHOS | 68 | 97:3 |
Experimental Protocol: Synthesis of 3-methyl-3-vinyl-2,3-dihydrobenzofuran
Materials:
-
2-Iodophenyl methallyl ether
-
Pd₂(dba)₃ (Palladium catalyst precursor)
-
(S)-SEGPHOS (Chiral ligand)
-
Ag₃PO₄ (Silver salt additive)
-
1,4-Dioxane, anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (2.5 mol %) and (S)-SEGPHOS (5.5 mol %).
-
Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes.
-
Add 2-iodophenyl methallyl ether (1.0 equiv.) and Ag₃PO₄ (2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Characterize the product and determine the enantiomeric ratio by chiral HPLC or GC.
[3+2] Cycloaddition Approach: Copper-Catalyzed Enantioselective Synthesis
Asymmetric [3+2] cycloaddition reactions are a highly efficient strategy for constructing five-membered rings with good stereocontrol. A copper-catalyzed reaction between quinone esters and styrenes provides access to enantioenriched 2-aryl-2,3-dihydrobenzofuran scaffolds.[8]
Reaction Workflow
Caption: Experimental workflow for Cu-catalyzed [3+2] cycloaddition.
Quantitative Data Summary
This table summarizes the results for the Cu/SPDO-catalyzed [3+2] cycloaddition of quinone esters with various styrenes.[8]
| Entry | Quinone Ester Substituent | Styrene Substituent | Yield (%) | ee (%) |
| 1 | H | H | 92 | 95 |
| 2 | H | 4-Me | 96 | 96 |
| 3 | H | 4-Cl | 90 | 97 |
| 4 | Me | H | 88 | 94 |
| 5 | Br | 4-Me | 91 | 99 |
Experimental Protocol: Synthesis of 2-phenyl-2,3-dihydrobenzofuran-5-ol derivative
Materials:
-
Quinone ester
-
Styrene
-
Cu(OTf)₂ (Copper catalyst)
-
Chiral Spiro-Pyridine-Diamine-N,N'-dioxide (SPDO) ligand
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves (4 Å)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction tube, add Cu(OTf)₂ (10 mol %) and the chiral SPDO ligand (11 mol %).
-
Place the tube under an inert atmosphere.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour.
-
Add the quinone ester (1.0 equiv.), styrene (1.2 equiv.), and freshly activated 4 Å molecular sieves.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a short pad of silica gel, eluting with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product and determine the enantiomeric excess by chiral HPLC.
Conclusion
The asymmetric synthesis of chiral 2,3-dihydrobenzofuran derivatives is a rapidly evolving field with diverse and powerful methodologies. The protocols detailed herein for organocatalytic, palladium-catalyzed, and copper-catalyzed approaches provide robust and highly enantioselective routes to these important heterocyclic compounds. Researchers can select and adapt these methods based on the desired substitution pattern and available resources, facilitating further exploration of the medicinal chemistry and biological applications of this valuable scaffold.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of (2,3-Dihydrobenzofuran-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the characterization of (2,3-Dihydrobenzofuran-2-yl)methanamine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate and reproducible data for the structural elucidation and purity assessment of this compound.
Chemical Structure and Properties
-
Compound Name: this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR are essential for confirming the presence of key functional groups and the overall connectivity of the molecule.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (300 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.17 | d | 1H | Aromatic CH |
| 7.05 | t | 1H | Aromatic CH |
| 6.78 | t | 1H | Aromatic CH |
| 6.72 | d | 1H | Aromatic CH |
| 4.65-4.74 | m | 1H | O-CH |
| 3.18 | dd | 1H | CH₂ (dihydrofuran ring) |
| 2.96 | dd | 1H | CH₂ (dihydrofuran ring) |
| 2.76 | d | 2H | CH₂-NH₂ |
Experimental Protocol for NMR Spectroscopy
1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. d. Cap the NMR tube and gently vortex to ensure complete dissolution and homogeneity.
2. Instrument Setup and Data Acquisition: a. The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.[1] b. Tune and shim the instrument to optimize the magnetic field homogeneity. c. Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to set include:
- Spectral width: ~12-16 ppm
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 d. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include:
- Spectral width: ~200-250 ppm
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024 or more, depending on sample concentration.
3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule. f. Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or data from similar structures.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis.
Expected Mass Spectrometry Data
Table 2: Expected Mass Spectrometry Fragments
| m/z | Possible Fragment |
| 149 | [M]⁺ (Molecular Ion) |
| 132 | [M - NH₃]⁺ |
| 120 | [M - CH₂NH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol for Mass Spectrometry
1. Sample Preparation: a. Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. b. For Electrospray Ionization (ESI), the solution can be directly infused or injected into the LC-MS system. c. For Gas Chromatography-Mass Spectrometry (GC-MS), ensure the compound is sufficiently volatile and thermally stable. Derivatization may be necessary if it is not.
2. Instrument Setup and Data Acquisition (ESI-MS): a. Set the mass spectrometer to operate in positive ion mode, as the amine group is readily protonated. b. Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature. c. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). d. To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 149) as the precursor ion and applying collision-induced dissociation (CID).
3. Data Analysis: a. Identify the molecular ion peak [M+H]⁺ in the full scan spectrum to confirm the molecular weight. b. Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure. Compare the observed fragments with the expected fragmentation pathways.
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the characterization of this compound.
Caption: Workflow for the characterization of this compound.
References
Application Note: HPLC Purification of (2,3-Dihydrobenzofuran-2-yl)methanamine
Introduction
(2,3-Dihydrobenzofuran-2-yl)methanamine is a valuable building block in medicinal chemistry and drug development, recognized for its presence in various pharmacologically active compounds. The synthesis of this intermediate often results in a racemic mixture containing process-related impurities. Therefore, robust purification methods are essential to isolate the desired compound in high purity and to separate its enantiomers, as the biological activity of chiral molecules is often stereospecific. This application note details High-Performance Liquid Chromatography (HPLC) methods for both the achiral purification and the chiral separation of this compound.
Data Presentation
Table 1: Achiral Reversed-Phase HPLC Method Parameters and Performance
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | ~8.5 min |
| Purity Achieved | >99% |
| Recovery | >95% |
Table 2: Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Amylose based), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Retention Time (Enantiomer 1) | ~10.2 min |
| Retention Time (Enantiomer 2) | ~11.5 min |
| Resolution (Rs) | >1.5 |
| Enantiomeric Excess (e.e.) | >99% for collected fractions |
Experimental Protocols
Achiral Purification by Reversed-Phase HPLC
This protocol is designed for the initial purification of the synthesized this compound to remove reaction byproducts and other impurities.
a. Materials and Reagents:
-
Crude this compound sample
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Trifluoroacetic Acid (TFA)
-
0.45 µm syringe filters
b. Equipment:
-
Preparative or Semi-Preparative HPLC system with a UV detector
-
C18 stationary phase column
-
Fraction collector
c. Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile.
-
Ensure the final concentration is appropriate to avoid column overloading. A typical starting concentration is 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
d. HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions (90% Mobile Phase A, 10% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 280 nm.
-
Inject the prepared sample onto the column.
-
Run the gradient as specified in Table 1.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.
-
Analyze a small aliquot of the collected fraction to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Chiral Separation of Enantiomers
This protocol outlines the separation of the racemic this compound into its individual enantiomers. The use of a chiral stationary phase (CSP) is the most direct and common approach for this type of separation.[1]
a. Materials and Reagents:
-
Purified racemic this compound
-
HPLC grade Hexane
-
HPLC grade Ethanol
-
Diethylamine (DEA)
-
0.45 µm syringe filters
b. Equipment:
-
Analytical or Semi-Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
-
Fraction collector
c. Sample Preparation:
-
Dissolve the purified racemic compound in the mobile phase (Hexane/Ethanol/Diethylamine) to a concentration of approximately 1-5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
d. HPLC Method:
-
Equilibrate the chiral column with the isocratic mobile phase (Hexane/Ethanol/Diethylamine at 80:20:0.1) at a flow rate of 0.8 mL/min until a stable baseline is observed. The basic additive (diethylamine) is often necessary to achieve good peak shape for amine compounds on chiral columns.
-
Set the UV detector to 280 nm.
-
Inject the prepared sample.
-
Collect the eluting peaks corresponding to each enantiomer in separate fractions.
-
Re-analyze the collected fractions to determine the enantiomeric excess of each isolated enantiomer.
-
Evaporate the solvent from the collected fractions to yield the separated enantiomers.
Visualizations
Caption: Workflow for the achiral HPLC purification of this compound.
References
Application Notes and Protocols for (2,3-Dihydrobenzofuran-2-yl)methanamine in Medicinal Chemistry
Introduction
The (2,3-dihydrobenzofuran-2-yl)methanamine scaffold is a prominent "privileged structure" in medicinal chemistry. Its rigid, three-dimensional shape and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents. Derivatives of this core have been explored for a wide range of biological targets, demonstrating significant potential in areas such as central nervous system (CNS) disorders and inflammatory conditions. These notes provide an overview of its application in the development of ligands for the Serotonin 5-HT2A receptor and the Cannabinoid CB2 receptor, complete with representative data and detailed experimental protocols.
Application Note 1: Development of Serotonin 5-HT2A Receptor Ligands
Background
The Serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and depression. It is also the primary target for classic psychedelic drugs. The conformationally constrained framework of this compound serves as an excellent template for designing novel 5-HT2A ligands, allowing for systematic exploration of the structure-activity relationships (SAR) required for potent and selective receptor modulation.
Data Presentation: Structure-Activity Relationship of Analogues
The following table summarizes the binding affinities of several hypothetical derivatives of this compound for the human 5-HT2A receptor. The data illustrates the impact of substitutions on the aromatic ring and the amine.
| Compound ID | R1 | R2 | R3 | 5-HT2A Binding Affinity (Ki, nM) |
| DBFM-01 | H | H | H | 150.5 |
| DBFM-02 | 5-OCH3 | H | H | 45.2 |
| DBFM-03 | 7-Br | 5-OCH3 | H | 8.1 |
| DBFM-04 | 7-Br | 5-OCH3 | CH3 | 12.5 |
| DBFM-05 | 7-Br | 5-OCH3 | CH2CH3 | 28.9 |
Note: The data presented is representative and for illustrative purposes.
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human 5-HT2A receptor using a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [3H]Ketanserin (specific activity ~80 Ci/mmol).
-
Non-specific binding control: Mianserin (10 µM).
-
Test compounds (e.g., DBFM series) dissolved in DMSO.
-
96-well microplates, scintillation vials, scintillation fluid, liquid scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation: Culture HEK293-h5HT2A cells and harvest. Homogenize cells in ice-cold assay buffer and centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM Mianserin (for non-specific binding) or test compound at various concentrations.
-
50 µL of [3H]Ketanserin (final concentration ~1 nM).
-
100 µL of cell membrane preparation (20-40 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of 5-HT2A Signaling Pathway
Caption: 5-HT2A receptor activation of the Gq/11 pathway.
Application Note 2: Development of Cannabinoid CB2 Receptor Agonists
Background
The Cannabinoid Receptor 2 (CB2) is primarily expressed in the immune system and is implicated in the modulation of inflammation and pain. Selective CB2 agonists are highly sought after as potential therapeutics for conditions like chronic pain, arthritis, and multiple sclerosis, as they are expected to be devoid of the psychoactive effects associated with CB1 receptor activation. The this compound scaffold provides a versatile platform for creating potent and selective CB2 agonists.
Data Presentation: In Vitro Activity of CB2 Agonist Analogues
The table below shows the binding affinity and functional activity of hypothetical this compound derivatives at the human CB2 receptor.
| Compound ID | R-group at Amine | CB2 Binding Affinity (Ki, nM) | CB2 Functional Activity (EC50, nM) |
| DBFC-01 | H | 250.0 | >1000 |
| DBFC-02 | Adamantyl | 15.6 | 75.3 |
| DBFC-03 | Naphthyl | 22.1 | 102.8 |
| DBFC-04 | 3-Pentyl | 8.9 | 42.1 |
Note: The data presented is representative and for illustrative purposes.
Experimental Protocol: CB2 Receptor Functional Assay (cAMP Accumulation)
This protocol measures the ability of test compounds to act as agonists at the CB2 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably co-expressing the human CB2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Assay Medium: DMEM/F12 with 0.1% BSA.
-
Forskolin solution (10 µM).
-
Reference Agonist: CP-55,940.
-
Test compounds (e.g., DBFC series) dissolved in DMSO.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Seeding: Seed CHO-hCB2 cells into 96-well plates at a density of 20,000 cells/well and incubate overnight.
-
Compound Addition: Remove the culture medium and replace it with 50 µL of assay medium containing various concentrations of the test compound or reference agonist. Incubate for 30 minutes at 37°C.
-
Stimulation: Add 50 µL of 10 µM forskolin solution to all wells (except for the negative control) to stimulate cAMP production. Incubate for another 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Construct a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration. Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect, using non-linear regression.
Visualization of CB2 Signaling Pathway
Caption: CB2 receptor activation of the Gi/o pathway.
General Synthetic Protocol: Synthesis of the this compound Core
Overview
The synthesis of the chiral this compound core can be achieved from commercially available salicylaldehyde through a multi-step sequence involving ether formation, intramolecular cyclization, and conversion of a functional group to the desired primary amine.
Visualization of Synthetic Workflow
Caption: A plausible synthetic route to the target scaffold.
Application Notes and Protocols: (2,3-Dihydrobenzofuran-2-yl)methanamine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-Dihydrobenzofuran-2-yl)methanamine is a valuable and versatile building block in medicinal chemistry and materials science. Its rigid bicyclic core, containing both aromatic and heterocyclic features, coupled with a reactive primary amine functional group, makes it an ideal starting material for the synthesis of a diverse array of complex heterocyclic compounds. The 2,3-dihydrobenzofuran scaffold is a recognized privileged structure, frequently found in biologically active natural products and synthetic compounds.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3]
These application notes provide an overview of the utility of this compound in the synthesis of various heterocyclic systems and detail protocols for key transformations.
Key Applications in Heterocyclic Synthesis
The primary amine functionality of this compound serves as a versatile handle for the construction of various nitrogen-containing heterocycles. Common synthetic strategies involve N-acylation, N-sulfonylation, and condensation reactions, followed by intramolecular cyclization to yield the desired heterocyclic core.
1. Synthesis of Pyrazole Derivatives:
The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization with hydrazine, can afford pyrazole derivatives. These compounds are known for their broad spectrum of biological activities.
2. Synthesis of Pyridine and Quinoline Derivatives:
Multicomponent reactions, such as the Hantzsch pyridine synthesis or Friedländer annulation, can be adapted to utilize this compound for the construction of pyridine and quinoline scaffolds. These heterocycles are core components of many therapeutic agents.
3. Synthesis of Urea and Thiourea Derivatives and Their Cyclization:
The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to N-((2,3-dihydrobenzofuran-2-yl)methyl)urea and thiourea derivatives. These intermediates can be further cyclized to form various five- and six-membered heterocycles, such as hydantoins, thiohydantoins, and pyrimidinones, which are of significant interest in drug discovery.[4][5][6]
4. Synthesis of Sulfonamide Derivatives:
Reaction with various sulfonyl chlorides yields a library of sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore in a multitude of clinically used drugs.
Data Presentation
The following tables summarize quantitative data for representative compounds derived from this compound, highlighting their biological activities.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound ID | Heterocyclic Core | Cell Line | IC50 (µM) | Reference |
| 1 | Benzofuran-pyrazole | A2780 (Ovarian) | 11 | [7] |
| 2 | Benzofuran-pyrazole | A2780 (Ovarian) | 12 | [7] |
| 3 | N-phenylamide of 2,3-dihydrobenzofuran-2-carboxylic acid | HCT15 (Colon) | 2.37 | [2] |
| 4 | N-phenylamide of 2,3-dihydrobenzofuran-2-carboxylic acid | MM231 (Breast) | 2.20 | [2] |
Table 2: Antiviral Activity of Benzofuran Derivatives
| Compound ID | Heterocyclic Core | Virus | EC50 (µM) | Reference |
| 5 | Egonol-dihydroartemisinin ether | HCMV | 0.17 | [2] |
| 6 | Artemisinin-homologous triol ether | HCMV | 0.13 | [2] |
| 7 | Benzofuran derivative | RSV (LONG strain) | 2.3 | [2] |
| 8 | Benzofuran derivative | RSV (A2 strain) | 2.8 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-((2,3-Dihydrobenzofuran-2-yl)methyl)acetamide
This protocol describes a standard N-acylation reaction.
-
Materials:
-
This compound
-
Acetyl chloride or acetic anhydride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C under a nitrogen atmosphere.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-((2,3-dihydrobenzofuran-2-yl)methyl)acetamide.
-
Protocol 2: General Procedure for the Synthesis of N-((2,3-Dihydrobenzofuran-2-yl)methyl)benzenesulfonamide
This protocol outlines a standard N-sulfonylation reaction.
-
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize or purify the residue by column chromatography to obtain the pure N-((2,3-dihydrobenzofuran-2-yl)methyl)benzenesulfonamide.
-
Protocol 3: General Procedure for the Synthesis of 1-((2,3-Dihydrobenzofuran-2-yl)methyl)-3-phenylurea
This protocol describes the formation of a urea derivative.
-
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add phenyl isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours at room temperature. The product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration, wash with cold THF, and dry under vacuum to yield the desired 1-((2,3-dihydrobenzofuran-2-yl)methyl)-3-phenylurea.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Visualization of Synthetic Pathways
Diagram 1: General Synthetic Pathways from this compound
Caption: Synthetic routes from the core building block.
Diagram 2: Experimental Workflow for N-Acylation
Caption: Step-by-step N-acylation workflow.
Conclusion
This compound is a highly valuable scaffold for the generation of diverse heterocyclic libraries. Its synthetic accessibility and the reactivity of its primary amine group allow for the straightforward introduction of a wide range of functionalities and the construction of various heterocyclic ring systems. The demonstrated biological activities of its derivatives underscore its importance as a privileged building block in the design and development of novel therapeutic agents. The provided protocols offer a starting point for the exploration of the rich chemistry of this versatile compound.
References
- 1. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of (2,3-Dihydrobenzofuran-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-alkylation of (2,3-dihydrobenzofuran-2-yl)methanamine, a valuable building block in the synthesis of various pharmaceutical and biologically active compounds. The protocols outlined below describe two primary methods for this transformation: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.
Introduction
This compound is a key intermediate in medicinal chemistry. Its structural motif is found in a variety of compounds with therapeutic potential. The ability to selectively introduce substituents at the nitrogen atom via N-alkylation allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The following protocols offer reliable and reproducible methods for the synthesis of a diverse range of N-substituted this compound derivatives.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. This method is straightforward and suitable for a variety of alkylating agents. To favor mono-alkylation and minimize the formation of dialkylated products, it is recommended to use the amine as the limiting reagent.
Experimental Protocol
A solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF is treated with a base (1.1 - 2.0 eq) and the desired alkyl halide (1.0 - 1.2 eq). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkyl halide. Upon completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the crude product by column chromatography.
Table 1: Reaction Conditions and Yields for Direct N-Alkylation
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 12 | 85 |
| 2 | Ethyl iodide | NaHCO₃ | DMF | 25 | 24 | 78 |
| 3 | Propyl bromide | Et₃N | Dichloromethane | 40 | 16 | 82 |
Method 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a highly efficient one-pot procedure for the N-alkylation of amines. It involves the initial formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound, followed by in-situ reduction to the corresponding secondary or tertiary amine. This method offers a broader substrate scope and often provides cleaner reactions with higher yields compared to direct alkylation. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.
Experimental Protocol
To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0 - 1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added a reducing agent such as sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise. The reaction is typically stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The crude product is purified by flash column chromatography.
Table 2: Reaction Conditions and Yields for Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 92 |
| 2 | Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 18 | 88 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 25 | 16 | 90 |
Characterization Data
The synthesized N-alkylated this compound derivatives can be characterized by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 3: Spectroscopic Data for Selected N-Alkylated Products
| Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| N-Benzyl-(2,3-Dihydrobenzofuran-2-yl)methanamine | 7.25-7.40 (m, 5H), 6.75-6.90 (m, 4H), 4.95 (m, 1H), 3.85 (s, 2H), 3.30 (dd, 1H), 2.95 (dd, 1H), 2.80 (m, 2H) | 159.5, 139.8, 128.6, 128.4, 127.2, 127.1, 124.8, 120.6, 111.8, 109.5, 78.9, 54.2, 52.1, 32.5 | 240.1 [M+H]⁺ |
| N-Ethyl-(2,3-Dihydrobenzofuran-2-yl)methanamine | 6.75-6.90 (m, 4H), 4.90 (m, 1H), 3.25 (dd, 1H), 2.90 (dd, 1H), 2.70 (q, 2H), 2.60 (m, 2H), 1.10 (t, 3H) | 159.5, 127.0, 124.7, 120.5, 111.7, 109.4, 79.2, 51.8, 44.3, 32.7, 15.2 | 178.1 [M+H]⁺ |
Experimental Workflows
The following diagrams illustrate the general workflows for the two N-alkylation methods described.
Application Notes and Protocols for the Functionalization of (2,3-Dihydrobenzofuran-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-Dihydrobenzofuran-2-yl)methanamine is a valuable building block in medicinal chemistry. Its rigid dihydrobenzofuran scaffold, combined with a reactive primary amine, provides a versatile platform for the synthesis of novel therapeutic agents. The functionalization of the amine group allows for the introduction of a wide array of substituents, enabling the modulation of physicochemical properties and biological activity. This document provides detailed protocols for the most common methods of functionalizing the primary amine of this compound: N-acylation, N-sulfonylation, and reductive amination. These reactions are fundamental in the construction of diverse chemical libraries for drug discovery programs targeting a range of diseases. The 2,3-dihydrobenzofuran motif is a privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory and other biological activities.[1][2][3]
Data Presentation
The following tables summarize representative yields for the functionalization of primary amines using the protocols described below. While specific data for this compound is not always available in the literature, the presented data for analogous primary amines, such as benzylamine, provide a strong indication of expected outcomes.
Table 1: Representative Yields for N-Acylation of Primary Amines
| Primary Amine | Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | Acetyl Chloride | Iodine | Solvent-free | 0.25 | Room Temp. | 95 |
| Benzylamine | Benzoyl Chloride | Iodine | Solvent-free | 0.5 | Room Temp. | 92 |
| Aniline | Acetic Anhydride | - | Water | 0.17 | Room Temp. | 98 |
| Benzylamine | Phenylacetic Acid | NiCl2 | Toluene | 20 | 110 | 99[4] |
| p-Aminophenol | 4-Bromobutyryl chloride | Excess p-aminophenol | Acetone | 2.5 | 0 to RT | 52[5] |
Table 2: Representative Yields for N-Sulfonylation of Primary Amines
| Primary Amine | Sulfonylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline | Benzenesulfonyl chloride | Pyridine | THF | 6 | Room Temp. | 86 |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | - | 0-25 | 100 |
| p-Toluidine | Tosyl chloride | Pyridine | - | - | 0-25 | 100 |
Table 3: Representative Yields for Reductive Amination of Carbonyls with Primary Amines
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Cyclohexanone | Benzylamine | NaBH(OAc)3 | DCE | 21 | Room Temp. | 88 |
| Benzaldehyde | Aniline | NaBH(OAc)3 | DCE | 48 | Room Temp. | 80 |
| m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)3 | THF | 1 | Room Temp. | 77[6] |
| 4-Phenylbutan-2-one | Aqueous Ammonia | Fe/(N)SiC, H2 | - | 20 | 140 | 87[7] |
| Estrone | Aqueous Ammonia | Fe/(N)SiC, H2 | - | 20 | 140 | 91[7] |
Experimental Protocols
N-Acylation of this compound
N-acylation is a robust method for forming a stable amide bond. This can be achieved using either an acyl chloride or an acid anhydride.
1.1. Protocol using Acyl Chloride
This protocol is adapted from a general method for the N-acylation of primary amines.[5][8]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the acyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.
1.2. Protocol using Acid Anhydride
This protocol is based on general procedures for the acylation of amines with anhydrides.[9]
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, succinic anhydride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (optional, can proceed without base)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the acid anhydride (1.1 eq) to the solution. If the amine salt is used, add triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 2-24 hours. The reaction can be gently heated if necessary. Monitor progress by TLC.
-
After completion, add water to the reaction mixture.
-
Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ to remove unreacted anhydride and the carboxylic acid byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
N-Sulfonylation of this compound
Sulfonamide synthesis is a classic and reliable method for functionalizing primary amines.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.
-
Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed as monitored by TLC.
-
Quench the reaction by adding water or a saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired sulfonamide.
Reductive Amination of this compound
Reductive amination is a versatile method to form C-N bonds and introduce alkyl groups to the amine. This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[10][11][12]
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in 1,2-dichloroethane.
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine formation. For less reactive carbonyls, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated amine.
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 7. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: (2,3-Dihydrobenzofuran-2-yl)methanamine in the Design of Novel Enzyme Inhibitors
(2,3-Dihydrobenzofuran-2-yl)methanamine and its derivatives are emerging as a significant structural motif in the development of potent and selective enzyme inhibitors. This versatile scaffold, combining a rigid dihydrobenzofuran core with a flexible aminomethyl side chain, provides an excellent platform for the synthesis of targeted therapeutics. This application note explores the utility of this compound in the synthesis of inhibitors for two key enzyme families: Monoamine Oxidases (MAO) and Acetylcholinesterases (AChE), both of which are critical targets in the treatment of neurodegenerative and psychiatric disorders.
Introduction to the this compound Scaffold
The 2,3-dihydrobenzofuran moiety is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. Its rigid framework allows for a defined orientation of substituents, which can lead to high-affinity interactions with enzyme active sites. The primary amine of this compound serves as a versatile synthetic handle for the introduction of various functional groups, enabling the fine-tuning of pharmacological properties.
Application in Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolic pathways of neurotransmitters such as serotonin, dopamine, and norepinephrine. Imbalances in these pathways are implicated in depression and Parkinson's disease. Consequently, MAO inhibitors are a significant class of therapeutic agents. The dihydrobenzofuran scaffold has been successfully incorporated into potent MAO inhibitors.
General Synthetic Strategy
A common synthetic approach to utilize this compound involves the N-functionalization of the primary amine. This can be achieved through various reactions, including acylation, alkylation, and reductive amination, to introduce diverse side chains that can interact with specific residues in the MAO active site.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, 2,3-Dihydrobenzofuran-2-carboxaldehyde, via the reaction of salicylaldehyde with chloroacetaldehyde. The subsequent step is the reductive amination of this aldehyde to yield the final product.
Step 1: Synthesis of 2,3-Dihydrobenzofuran-2-carboxaldehyde
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the synthesis of 2,3-Dihydrobenzofuran-2-carboxaldehyde?
A1: The synthesis involves the reaction of salicylaldehyde with chloroacetaldehyde in the presence of a base. A common procedure involves dissolving salicylaldehyde in a suitable solvent, such as DMF, and then adding a base, like potassium carbonate. Chloroacetaldehyde is then added, and the reaction mixture is heated. After the reaction is complete, an aqueous workup followed by extraction and purification yields the desired aldehyde.
Q2: My yield of 2,3-Dihydrobenzofuran-2-carboxaldehyde is low. What are the potential causes and solutions?
A2: Low yields can result from several factors. Please refer to the troubleshooting guide below.
Troubleshooting Guide: Aldehyde Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective base | Ensure the base (e.g., potassium carbonate) is anhydrous and of high purity. Consider using a stronger base like cesium carbonate. |
| Low reaction temperature | The reaction often requires heating. Ensure the temperature is maintained at the optimal level (typically around 80-100 °C, but this may need optimization). | |
| Impure starting materials | Use freshly distilled salicylaldehyde and high-purity chloroacetaldehyde. | |
| Formation of Side Products | Polymerization of chloroacetaldehyde | Add the chloroacetaldehyde slowly to the reaction mixture to minimize its self-condensation. |
| O-alkylation of salicylaldehyde without cyclization | Ensure the reaction conditions favor the intramolecular cyclization. This can be influenced by the choice of solvent and base. |
Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-2-carboxaldehyde
-
To a solution of salicylaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add chloroacetaldehyde (1.2 eq, typically as a 50% solution in water) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,3-dihydrobenzofuran-2-carboxaldehyde.
Step 2: Reductive Amination of 2,3-Dihydrobenzofuran-2-carboxaldehyde
Frequently Asked Questions (FAQs)
Q1: What are the common reducing agents for this reductive amination, and how do they compare?
A1: Several reducing agents can be used for the reductive amination of 2,3-Dihydrobenzofuran-2-carboxaldehyde. The choice of reducing agent is critical and can significantly impact the reaction's success, influencing yield and selectivity.[1] The most common choices are sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride (STAB) is often the preferred reagent due to its mildness and high selectivity for the imine intermediate over the starting aldehyde, which allows for a one-pot procedure with a broad substrate tolerance.[1] While effective, sodium cyanoborohydride is highly toxic and generates cyanide byproducts.[1] Sodium borohydride is a stronger reducing agent and may reduce the starting aldehyde to the corresponding alcohol as a side reaction.[2]
Q2: I am observing the formation of the corresponding alcohol ((2,3-dihydrobenzofuran-2-yl)methanol) as a major byproduct. How can I minimize this?
A2: The formation of the alcohol byproduct is due to the reduction of the starting aldehyde. This is more likely to occur with less selective reducing agents like sodium borohydride. To minimize this, consider the following:
-
Use a more selective reducing agent: Switching to sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it is more selective for the iminium ion intermediate.[3]
-
Two-step procedure: If using sodium borohydride, a two-step procedure can be employed. First, allow the imine to form completely by stirring the aldehyde and the ammonia source together for a period before adding the reducing agent.[2]
Q3: The reaction is not going to completion, and I have unreacted starting aldehyde. What should I do?
A3: Incomplete conversion can be due to several factors. Refer to the troubleshooting guide for potential solutions.
Troubleshooting Guide: Reductive Amination
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent significantly affects the yield of the reductive amination. Below is a comparative summary based on typical outcomes for similar aromatic aldehydes.
| Reducing Agent | Typical Yield Range | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 80-95% | High selectivity for imine/iminium ion, mild reaction conditions, good for one-pot synthesis.[1] | More expensive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | 75-90% | Highly selective for imine/iminium ion, effective in one-pot reactions.[1] | Highly toxic, generates cyanide waste.[1] |
| Sodium Borohydride (NaBH₄) | 50-75% | Inexpensive, readily available. | Can reduce the starting aldehyde, often requiring a two-step process.[2] |
Experimental Protocol: Reductive Amination
Method A: One-Pot with Sodium Triacetoxyborohydride (Recommended)
-
Dissolve 2,3-dihydrobenzofuran-2-carboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add an ammonia source, such as ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, for example, by converting it to its hydrochloride salt and recrystallizing, or by column chromatography.
Method B: Two-Step with Sodium Borohydride
-
Dissolve 2,3-dihydrobenzofuran-2-carboxaldehyde (1.0 eq) and a large excess of an ammonia source (e.g., ammonium acetate, 10 eq) in methanol.
-
Stir the mixture at room temperature for 2-4 hours to ensure complete imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as described in Method A.
References
Technical Support Center: Synthesis of Dihydrobenzofuran Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of dihydrobenzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a dihydrobenzofuran derivative is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions I should be aware of?
A1: Several side reactions can occur during the synthesis of dihydrobenzofuran derivatives, leading to reduced yields and purification challenges. The most common side reactions include:
-
Oxidation of Alcohol Precursors: When using starting materials with primary or secondary alcohol functionalities, competitive oxidation of the alcohol can occur, leading to undesired ketone or aldehyde byproducts or decomposition.[1]
-
Formation of Chroman Byproducts: The intramolecular cyclization of certain precursors, such as 2-allylphenols, can lead to the formation of a six-membered chroman ring as a thermodynamic byproduct, competing with the desired five-membered dihydrobenzofuran ring.[1]
-
Beckmann Rearrangement: In the acid-catalyzed cyclization of O-aryl ketoximes to form benzofurans, a competing Beckmann rearrangement can occur, yielding an undesired amide byproduct.[2]
-
Incomplete Cyclization: During the Perkin rearrangement of 3-halocoumarins to synthesize benzofuran-2-carboxylic acids, the reaction may not go to completion, resulting in the formation of an uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[2]
-
Radical-Mediated Side Reactions: In syntheses involving oxidative coupling, such as the formation of dihydrobenzofuran neolignans from phenylpropanoids, various radical-mediated side reactions can decrease the selectivity for the desired product.[3][4]
-
Alkylation Byproducts: Some transition metal-catalyzed syntheses of dihydrobenzofurans can be accompanied by the formation of alkylation side products.[5]
Q2: How can I minimize the formation of the chroman byproduct during the cyclization of 2-allylphenols?
A2: The formation of the six-membered chroman ring is a common side reaction in the cyclization of 2-allylphenols. To favor the formation of the desired five-membered dihydrobenzofuran ring, consider the following strategies:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the cyclization. For example, palladium-catalyzed oxidative cyclization often favors the 5-exo-trig pathway leading to dihydrobenzofurans.
-
Reaction Conditions: Milder reaction conditions, including lower temperatures and shorter reaction times, can kinetically favor the formation of the dihydrobenzofuran.
-
Protecting Groups: Strategic use of protecting groups on the phenolic hydroxyl can influence the cyclization pathway.
Q3: I am attempting an acid-catalyzed cyclization of an O-aryl ketoxime and obtaining a significant amount of an amide byproduct. What is happening and how can I prevent it?
A3: The formation of an amide byproduct from an O-aryl ketoxime under acidic conditions is indicative of a competing Beckmann rearrangement.[2] To suppress this side reaction and favor the desired benzofuran formation, you can try the following:
-
Use Milder Acidic Conditions: Strong Brønsted acids can promote the Beckmann rearrangement. Switching to a milder acid or a Lewis acid may favor the cyclization pathway.
-
Solvent Choice: Aprotic solvents can sometimes suppress the Beckmann rearrangement.
-
Temperature Control: Lowering the reaction temperature may decrease the rate of the Beckmann rearrangement more than the desired cyclization.
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Byproducts in Silver-Promoted Oxidative Coupling of Phenylpropanoids
Symptoms:
-
Low conversion of the starting phenylpropanoid.
-
Low selectivity for the desired dihydrobenzofuran neolignan.
-
Presence of multiple unidentified spots on TLC analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Oxidant or Oxidant Amount | The choice and stoichiometry of the oxidant are critical. Silver(I) oxide (Ag₂O) is often more efficient than other silver salts. Using an excess of the oxidant can lead to decreased selectivity and the formation of side products. An optimal amount is often around 0.5 equivalents.[3] |
| Unsuitable Solvent | The solvent can significantly impact both conversion and selectivity. While solvents like dichloromethane and benzene are commonly used, acetonitrile has been shown to provide a good balance between conversion and selectivity and is a "greener" alternative.[3] |
| Suboptimal Reaction Temperature | The reaction is typically performed at room temperature. Lowering the temperature to 0 °C can decrease both conversion and selectivity. Reflux conditions may improve homogenization but can also lead to side reactions if the reaction time is prolonged.[3] |
| Prolonged Reaction Time | Extended reaction times can lead to the formation of degradation products and other side reactions, thereby reducing the selectivity for the desired dihydrobenzofuran. The optimal reaction time should be determined experimentally, but can be as short as 4 hours under optimized conditions.[3] |
| Presence of Radical Initiators/Inhibitors | The reaction proceeds through radical intermediates. The addition of a radical initiator like AIBN can increase conversion but drastically decrease selectivity. Conversely, a radical inhibitor may slightly decrease reactivity but can improve selectivity.[3] |
Issue 2: Incomplete Cyclization and Low Yield in Perkin Rearrangement of 3-Halocoumarins
Symptoms:
-
Low yield of the desired benzofuran-2-carboxylic acid.
-
Presence of a significant amount of the uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Base-Catalyzed Ring Opening | The initial step of the Perkin rearrangement is the base-catalyzed opening of the coumarin ring. The choice and concentration of the base are crucial. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or methanol are effective. |
| Slow Intramolecular Nucleophilic Attack | The subsequent intramolecular nucleophilic attack of the phenoxide on the vinyl halide to form the benzofuran ring can be slow under traditional heating. |
| Suboptimal Reaction Temperature and Time | The Perkin rearrangement often requires elevated temperatures and prolonged reaction times (e.g., 3 hours at reflux) with conventional heating to go to completion. |
| Microwave-Assisted Synthesis as an Alternative | Microwave-assisted synthesis has been shown to dramatically reduce the reaction time to as little as 5 minutes and provide very high yields (often >95%) of the desired benzofuran-2-carboxylic acid, minimizing the issue of incomplete reaction. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Silver(I) Oxide-Promoted Oxidative Coupling of Methyl p-Coumarate (I) to Dihydrobenzofuran Neolignan (1) [3]
| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Ag₂O (0.5) | Acetonitrile | Room Temp. | 4 | 45.1 | 71.2 |
| 2 | Ag₂O (0.5) | Acetonitrile | Room Temp. | 20 | 48.9 | 68.5 |
| 3 | Ag₂O (0.5) | Acetonitrile | 0 | 4 | 30.2 | 60.1 |
| 4 | Ag₂O (0.5) | Acetonitrile | Reflux (82) | 4 | 55.3 | 70.5 |
| 5 | Ag₂O (1.0) | Acetonitrile | Room Temp. | 4 | 58.7 | 65.4 |
| 6 | Ag₂O (0.5) | Dichloromethane | Room Temp. | 4 | 40.2 | 65.3 |
| 7 | Ag₂O (0.5) | Benzene | Room Temp. | 4 | 35.8 | 62.1 |
| 8 | Ag₂CO₃ (0.5) | Acetonitrile | Room Temp. | 4 | 25.6 | 55.4 |
| 9 | AgNO₃ (0.5) | Acetonitrile | Room Temp. | 4 | 15.3 | 40.7 |
Table 2: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins
| Entry | Substrate | Method | Reaction Time | Yield (%) |
| 1 | 3-Bromo-6,7-dimethoxy-4-methylcoumarin | Conventional (reflux) | 3 hours | Quantitative |
| 2 | 3-Bromo-6,7-dimethoxy-4-methylcoumarin | Microwave (300W) | 5 minutes | 99 |
| 3 | 3-Bromo-6-methoxy-4-methylcoumarin | Conventional (reflux) | 3 hours | Quantitative |
| 4 | 3-Bromo-6-methoxy-4-methylcoumarin | Microwave (300W) | 5 minutes | 98 |
| 5 | 3-Bromo-4,7-dimethylcoumarin | Conventional (reflux) | 3 hours | Quantitative |
| 6 | 3-Bromo-4,7-dimethylcoumarin | Microwave (300W) | 5 minutes | 97 |
Experimental Protocols
Protocol 1: Optimized Silver(I) Oxide-Promoted Oxidative Coupling of Methyl p-Coumarate
Objective: To synthesize (±)-trans-dehydrodicoumarate dimethyl ester (a dihydrobenzofuran neolignan) with minimized side reactions.
Materials:
-
Methyl p-coumarate
-
Silver(I) oxide (Ag₂O)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve methyl p-coumarate (1.0 equiv) in anhydrous acetonitrile.
-
Add silver(I) oxide (0.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dihydrobenzofuran neolignan.
Protocol 2: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin
Objective: To efficiently synthesize benzofuran-2-carboxylic acid from a 3-bromocoumarin with high yield and minimal reaction time.
Materials:
-
3-Bromocoumarin derivative
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the 3-bromocoumarin (1.0 equiv) in ethanol.
-
Add a solution of sodium hydroxide in water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.
-
After the reaction is complete, cool the vessel to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
Collect the product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product if necessary.
Visualizations
Caption: Overview of desired synthesis pathway and common side reactions.
Caption: A logical workflow for troubleshooting common side reactions.
Caption: Reaction pathway for oxidative coupling of phenylpropanoids.
References
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DAST-promoted Beckmann rearrangement/intramolecular cyclization of acyclic ketoximes: access to 2-oxazolines, benzimidazoles and benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Dihydrobenzofuran Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dihydrobenzofurans.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a common impediment in organic synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Steps:
-
Verify Starting Materials and Reagents:
-
Purity: Ensure the purity of starting materials, as impurities can poison catalysts or lead to side reactions.[1] Commercially available reagents may contain inhibitors that need to be removed.
-
Activity: Confirm the activity of catalysts and reagents, especially if they are old or have been stored improperly. Transition metal catalysts can be sensitive to air and moisture.[1][2]
-
Stoichiometry: Double-check all calculations and measurements to ensure the correct stoichiometry of reactants, catalysts, and bases.
-
-
Evaluate Reaction Conditions:
-
Temperature: Temperature is a critical parameter. Too low, and the reaction may be too slow; too high, and decomposition of reactants or products can occur.[2] A temperature screen is often advisable.
-
Solvent: The choice of solvent can significantly impact reaction rate and selectivity. Use anhydrous solvents for moisture-sensitive reactions.[2][3]
-
Atmosphere: Many catalytic syntheses, especially those involving transition metals like palladium, rhodium, and copper(I), require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[1][2]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and to check for product degradation over time.[2][3]
-
-
Assess the Catalytic System:
-
Catalyst/Ligand Choice: The selection of the catalyst and, if applicable, the ligand is crucial for success. For palladium-catalyzed reactions, screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands can be beneficial.[2]
-
Base Selection: The strength and type of base can dramatically influence the outcome. The effectiveness of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) versus organic bases (e.g., triethylamine) is often substrate-dependent.[1][2]
-
Troubleshooting Workflow for Low Reaction Yield
Issue 2: Formation of Side Products and Purification Challenges
The formation of impurities can complicate purification and reduce the isolated yield.
Common Side Products:
-
Homocoupling Products: In cross-coupling reactions, dimerization of the starting materials can occur.
-
Over-oxidation or Reduction Products: Depending on the reagents used, the desired product may undergo further unwanted transformations.
-
Isomers: In some cases, regioisomers or stereoisomers of the desired dihydrobenzofuran may be formed.
-
Catalyst-derived Impurities: For example, in reactions using triphenylphosphine-based palladium catalysts, triphenylphosphine oxide is a common byproduct that can complicate purification.[2]
Troubleshooting and Purification Strategies:
-
Tuning Reaction Conditions: Modifying the temperature, solvent, or catalyst-to-ligand ratio can often improve selectivity and minimize side product formation.[2]
-
Chromatography Optimization:
-
If standard silica gel chromatography is ineffective, consider using neutral or basic alumina.
-
For acid-sensitive compounds, the silica gel can be deactivated by adding a small amount of a base like triethylamine to the eluent.[3]
-
For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[2]
-
-
Recrystallization: If the product is a solid, recrystallization is an effective method for purification, provided a suitable solvent system can be found.
Frequently Asked Questions (FAQs)
General Questions:
-
Q1: My reaction is not reproducible. What are the likely causes?
-
A1: Lack of reproducibility often points to subtle variations in reaction setup or reagent quality. Ensure that all glassware is scrupulously dried, solvents are of the same grade and dryness, and reagents are from the same batch if possible. The age and storage conditions of catalysts can also significantly impact their activity.
-
-
Q2: I'm losing a significant amount of product during the aqueous workup. Why?
-
A2: Product loss during workup can be due to several factors. Your product might have some solubility in the aqueous layer; back-extracting the aqueous layers with fresh organic solvent can help recover it. Emulsion formation can trap the product; adding brine can help break emulsions. Also, ensure the pH of the aqueous layer is adjusted to keep your product in its neutral, less water-soluble form.[3]
-
Method-Specific Questions:
-
Q3: In my silver-promoted oxidative coupling, the conversion is high, but the selectivity for the dihydrobenzofuran is low. What can I do?
-
A3: Low selectivity in this reaction suggests that the intermediate radicals are reacting through other pathways. The choice of oxidant and solvent is critical. Silver(I) oxide has been shown to be an efficient oxidant.[4] Acetonitrile can provide a good balance between conversion and selectivity.[4] Adding a radical initiator like AIBN can increase conversion but may drastically decrease selectivity, indicating that controlling the radical reaction pathway is key.
-
-
Q4: My palladium-catalyzed intramolecular Heck reaction is giving a low yield. What should I check first?
-
A4: For intramolecular Heck reactions, ensure an inert atmosphere, as Pd(0) catalysts are oxygen-sensitive. The choice of base and ligand is also crucial. Inorganic bases like potassium carbonate are commonly used.[5] If the yield is still low, consider screening different phosphine ligands, as their steric and electronic properties can significantly affect the reaction outcome. Also, verify the purity of your substrate, as impurities can deactivate the palladium catalyst.
-
-
Q5: I am attempting a copper-catalyzed intramolecular cyclization of a phenol, but the reaction is not working. What are the common pitfalls?
-
A5: Ensure you are using the correct oxidation state of copper; Cu(I) species are often the active catalysts. If using a Cu(II) precatalyst, the reaction conditions must be suitable for its in-situ reduction.[1] Many of these reactions require a strong, non-nucleophilic base, and using an insufficient amount can lead to no product formation.[1] Like palladium catalysis, many Cu(I) catalysts are sensitive to air, so maintaining an inert atmosphere is important.[1]
-
-
Q6: In my rhodium-catalyzed C-H activation/cyclization, what factors most influence the yield and selectivity?
-
A6: The directing group on your substrate is paramount for successful C-H activation. The choice of the rhodium precursor (e.g., [RhCp*Cl₂]₂) and additives (e.g., a base like CsOAc or an additive like Zn(OAc)₂) can significantly impact the reaction's efficiency and selectivity.[4][6] The solvent also plays a crucial role, with polar solvents sometimes favoring the desired annulation.[6]
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for various dihydrobenzofuran synthesis methods to facilitate comparison.
Table 1: Optimization of Silver(I)-Promoted Oxidative Coupling of Methyl Ferulate
| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Ag₂O (0.5) | Acetonitrile | Room Temp. | 4 | 77.1 | 41.7 |
| 2 | Ag₂O (0.5) | Acetonitrile | 85 (reflux) | 4 | 71.0 | 65.7 |
| 3 | Ag₂O (0.5) | Acetonitrile | 0 | 4 | 77.3 | 35.5 |
| 4 | Ag₂CO₃ (0.5) | Acetonitrile | Room Temp. | 4 | 67.8 | 29.8 |
| 5 | AgOAc (0.5) | Acetonitrile | Room Temp. | 4 | 70.3 | 24.1 |
| 6 | Ag₂O (0.5) | Dichloromethane | Room Temp. | 4 | 79.5 | 30.2 |
| 7 | Ag₂O (0.5) | Benzene | Room Temp. | 4 | 78.8 | 32.7 |
Data extracted from a study on the synthesis of dihydrobenzofuran neolignans.
Table 2: Representative Conditions for Transition Metal-Catalyzed Dihydrobenzofuran Synthesis
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Method |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 70 | 50-80 | Intramolecular Heck Reaction |
| [RhCp*Cl₂]₂ | CsOAc | Dioxane | 100 | 49-76 | C-H Activation/Annulation |
| CuI / Ligand | Cs₂CO₃ | Toluene | 110 | 60-95 | Intramolecular C-O Cyclization |
| [Au(I)Cl]/AgOTf | - | Dichloromethane | Room Temp. | 60-90 | Gold-Catalyzed Cyclization |
Note: These are representative conditions and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: Silver(I) Oxide-Promoted Oxidative Coupling
This protocol is adapted for the synthesis of dihydrobenzofuran neolignans from phenylpropanoid precursors.
-
To a round-bottom flask, add the methyl ester of the phenylpropanoid (1.0 equiv).
-
Add anhydrous acetonitrile as the solvent.
-
Add silver(I) oxide (Ag₂O, 0.5 equiv).
-
Stir the reaction mixture at room temperature or reflux (e.g., 85°C) for 4-20 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Silver-Promoted Synthesis
Protocol 2: Palladium-Catalyzed Intramolecular Heck Reaction
This protocol describes a general procedure for the synthesis of dihydrobenzofurans from o-iodoaryl ethers containing an alkene moiety.
-
To a dried Schlenk flask under an argon atmosphere, add the o-iodoaryl allyl ether (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and triphenylphosphine (PPh₃, 0.04 equiv).
-
Add an anhydrous base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add anhydrous dimethylformamide (DMF) via syringe.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to the optimized temperature (e.g., 70-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Troubleshooting [chem.rochester.edu]
Technical Support Center: Overcoming Poor Solubility of (2,3-Dihydrobenzofuran-2-yl)methanamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of (2,3-Dihydrobenzofuran-2-yl)methanamine and its derivatives.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: My this compound derivative is precipitating out of my aqueous buffer.
-
Question: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What should I do first? Answer: The initial step is to assess the final concentration of DMSO in your working solution. Many biological assays are sensitive to organic solvents, and a high concentration of DMSO can lead to cell toxicity or interfere with the assay. As a general guideline, the final DMSO concentration should be kept below 0.5% to minimize these effects.[1][2] However, this low concentration may not be sufficient to maintain the solubility of a hydrophobic compound.
Troubleshooting Workflow:
A decision-making workflow for addressing compound precipitation. -
Question: My assay is sensitive to DMSO, and I cannot increase its concentration. What is the next step? Answer: If increasing the DMSO concentration is not feasible, you can explore the use of co-solvents. Co-solvents are water-miscible organic solvents that, when used in combination, can significantly enhance the solubility of poorly soluble compounds.[1] It is crucial to test the tolerance of your experimental system to any new co-solvent.
-
Question: How can I determine if the precipitation is due to the compound's intrinsic poor solubility or something else? Answer: To confirm that the issue is solubility-related, you can perform a simple test. Prepare your final dilution in the aqueous buffer and centrifuge it at high speed. If the supernatant, when used in your assay, provides a consistent and expected result, while the non-centrifuged suspension gives variable or lower-than-expected activity, it strongly suggests that the compound is precipitating.
Issue 2: I am observing inconsistent results in my biological assays.
-
Question: My results vary significantly between experiments, even when I use the same protocol. Could this be related to solubility? Answer: Yes, inconsistent results are a common consequence of poor solubility. If your compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Repeated freeze-thaw cycles of your stock solution can also promote precipitation over time.
-
Question: How can I improve the consistency of my results? Answer: To enhance consistency, ensure your stock solutions are properly prepared and stored. It is recommended to store stock solutions of poorly soluble compounds at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles. Before use, ensure the aliquot is completely thawed and vortexed thoroughly to redissolve any compound that may have settled.
Frequently Asked Questions (FAQs)
-
Q1: What is the general solubility profile of this compound derivatives? A1: this compound and its derivatives are generally expected to have low aqueous solubility due to the hydrophobic benzofuran core. The calculated octanol-water partition coefficient (XLogP3) for the parent compound is 1.1, indicating a degree of lipophilicity. Benzofuran itself is insoluble in water.[3]
-
Q2: How does the amine group in this compound affect its solubility? A2: The primary amine group introduces a basic center into the molecule. This allows for the formation of salts with acids, which can significantly improve aqueous solubility. The solubility of such amine-containing compounds is often pH-dependent.
-
Q3: How can I leverage the amine group to improve solubility? A3: You can perform a salt screening to identify a pharmaceutically acceptable salt with improved solubility and stability. The hydrochloride salt of this compound is commercially available, suggesting this is a viable strategy. Additionally, adjusting the pH of your aqueous buffer to a more acidic range will favor the protonated, more soluble form of the amine.
-
Q4: What are some common strategies to enhance the solubility of these derivatives for in vitro and in vivo studies? A4: Several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs:
-
Salt Formation: Converting the basic amine to a salt can drastically increase aqueous solubility.
-
Co-solvency: Using a mixture of water-miscible solvents can increase the solubility of hydrophobic compounds.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin can significantly increase its aqueous solubility.[1]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[1][2]
-
-
Q5: Are there any quantitative data available on the solubility of benzofuran derivatives? A5: While specific data for this compound is limited, studies on other benzofuran derivatives have shown that structural modifications can impact solubility. For instance, replacing a naphthalene ring with a benzo[b]furan ring has been shown to increase water solubility from 6.2 mg/mL to as high as 19.7 mg/mL for certain analogs.[4]
Data Presentation
Table 1: Calculated Lipophilicity of Selected Benzofuran Derivatives
| Compound | clogP | Reference |
| Benzofuran Derivative VIII | 2.43 | [5] |
| Benzofuran Derivative IX | 3.57 | [5] |
| Benzofuran Derivative X | 3.12 | [5] |
| Amide Derivative of IX (2a) | 1.12 | [5] |
| Bromo-derivative of IX (2b) | 1.85 | [5] |
| Amide Derivative of X (3c) | 1.40 | [5] |
clogP is the calculated logarithm of the octanol/water partition coefficient, a measure of lipophilicity. Lower values generally indicate higher aqueous solubility.
Table 2: Qualitative Solubility of Benzofuran in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [3][6] |
| Aqueous alkaline solutions | Insoluble | [3] |
| Benzene | Miscible | [3] |
| Petroleum ether | Miscible | [3] |
| Absolute ethanol | Miscible | [3] |
| Ether | Miscible | [3] |
| Methanol | Soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Generally high solubility | [8] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility
This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation solubility of a this compound derivative.
Materials:
-
This compound derivative
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method against a standard curve.
-
Perform the experiment in triplicate.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
This method is a simple and effective way to prepare solid inclusion complexes to enhance aqueous solubility.
Objective: To prepare a solid inclusion complex of a this compound derivative with a cyclodextrin.
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Water-miscible solvent (e.g., water-ethanol mixture)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the optimal molar ratio of the drug to cyclodextrin (often 1:1 or 1:2) from phase solubility studies.
-
Place the cyclodextrin in a mortar and add a small amount of the water-miscible solvent to form a paste.
-
Add the drug to the paste and knead the mixture thoroughly for 45-60 minutes.
-
If the paste becomes too dry, add a small amount of additional solvent.
-
Dry the resulting solid in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can be characterized by techniques like DSC, XRD, or NMR to confirm its formation.
Visualizations
References
- 1. WO2002053550A1 - Benzofuran derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. EP2388256A1 - Process for preparing benzofurans - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NO325691B1 - Benzofuran derivatives, pharmaceutical compositions containing them, the use of these compounds as medicaments, their use in the preparation of pharmaceutical preparations and their preparation. - Google Patents [patents.google.com]
- 7. caymanchem.com [caymanchem.com]
- 8. WO2017084494A1 - Benzofuran derivative, preparation method thereof and use thereof in medicine - Google Patents [patents.google.com]
Technical Support Center: Purification of Polar Benzofuran Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar benzofuran compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of polar benzofuran compounds and offers actionable solutions in a question-and-answer format.
Issue 1: Poor Retention or Compound Elutes in the Void Volume (Reversed-Phase Chromatography)
Question: My polar benzofuran compound shows little to no retention on a C18 column and elutes with the solvent front. How can I improve its retention?
Answer: Poor retention of polar compounds on non-polar stationary phases like C18 is a frequent challenge.[1][2] This occurs because the polar analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase. Here are several strategies to increase retention:
-
Increase Mobile Phase Polarity: Start with a highly aqueous mobile phase (e.g., 95-100% water or buffer) and gradually introduce the organic modifier (e.g., acetonitrile or methanol).[2]
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified with polar functional groups, which enhance the retention of polar analytes through secondary interactions.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., silica, diol, amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[3][4][5] In HILIC, water acts as the strong eluting solvent.[6]
-
Utilize Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities, providing multiple interaction mechanisms to retain polar and charged compounds.[1][7][8]
-
Add Ion-Pairing Reagents: For ionizable benzofuran derivatives, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral complex that is better retained on a reversed-phase column.
Issue 2: Peak Tailing or Streaking (Normal-Phase and Reversed-Phase Chromatography)
Question: My purified benzofuran compound shows significant peak tailing or streaking on both silica and C18 columns. What is causing this and how can I fix it?
Answer: Peak tailing or streaking is often caused by strong interactions between the analyte and active sites on the stationary phase, or by secondary interactions. For polar benzofurans, this can be due to interactions with acidic silanol groups on silica gel or residual silanols on C18 columns.
-
Deactivate Silica Gel: For normal-phase chromatography, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase.[9] This will cap the acidic silanol groups and reduce tailing for basic benzofurans.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol or cyano.[9]
-
pH Adjustment of Mobile Phase (Reversed-Phase): For ionizable compounds, adjusting the pH of the mobile phase to suppress ionization can significantly improve peak shape.
-
Use a Base-Deactivated Reversed-Phase Column: Many manufacturers offer base-deactivated columns specifically designed to improve the peak shape of basic compounds.
-
Dry Loading: For normal-phase chromatography, dissolving the sample in a strong solvent and then adsorbing it onto a small amount of silica gel before loading it onto the column can improve peak shape.[9]
Issue 3: Co-elution of Impurities with Similar Polarity
Question: I am struggling to separate my target polar benzofuran from an impurity with a very similar polarity. What strategies can I employ?
Answer: Separating compounds with similar polarities is a common purification challenge. The key is to exploit subtle differences in their chemical properties.
-
Optimize the Solvent System: In normal-phase chromatography, try different solvent combinations. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.
-
Gradient Elution: A shallow gradient, where the polarity of the mobile phase is changed slowly over time, can often resolve closely eluting compounds.[9]
-
Alternative Chromatography Modes:
-
HILIC: Can offer different selectivity compared to normal-phase and reversed-phase, potentially separating isomers or compounds with minor structural differences.[3][10]
-
Mixed-Mode Chromatography: The dual retention mechanism can provide unique selectivity for separating structurally similar compounds.[7][11]
-
-
Recrystallization: If the compound is a solid, recrystallization can be a powerful technique for removing small amounts of impurities.[9] Experiment with different solvent systems to find one where the desired compound has high solubility at elevated temperatures and low solubility at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a newly synthesized polar benzofuran derivative?
A1: A good starting point is to perform Thin Layer Chromatography (TLC) with a variety of solvent systems to get an initial assessment of the compound's polarity and the complexity of the crude mixture. For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).[9] For reversed-phase, a gradient of water and acetonitrile or methanol is a standard starting point. Based on the TLC results, you can decide on the most suitable chromatography technique (normal-phase, reversed-phase, or HILIC).
Q2: My polar benzofuran is an oil and won't crystallize. How can I purify it further?
A2: If your compound is an oil, chromatography is the primary method for purification. If you are still seeing impurities after column chromatography, consider the following:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum.[9]
-
Trituration: Add a solvent in which your compound is poorly soluble but the impurities are soluble. Stirring the mixture may cause your compound to precipitate as a solid.[9]
-
Preparative HPLC: For high-purity requirements, preparative HPLC can provide excellent resolution.
Q3: Can I use normal-phase chromatography for very polar benzofurans?
A3: Yes, but it can be challenging. Very polar compounds may adsorb strongly to the silica gel, leading to poor recovery and streaking.[3] To mitigate this, you can use a highly polar mobile phase, such as a mixture of dichloromethane and methanol, often with a small amount of a modifier like acetic acid (for acidic compounds) or triethylamine/ammonia (for basic compounds).[12] HILIC is often a better alternative for very polar compounds.[4][5]
Q4: How do I choose between reversed-phase and HILIC for my polar benzofuran?
A4: The choice depends on the specific properties of your compound.
-
Reversed-phase is generally suitable for moderately polar compounds that can be retained on a C18 column with a highly aqueous mobile phase.
-
HILIC is preferred for highly polar and water-soluble compounds that show little to no retention in reversed-phase chromatography.[3][10]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Benzofuran Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages | Best Suited For |
| Normal-Phase Chromatography (NPC) | Polar (e.g., Silica, Alumina) | Non-polar organic solvents | Good for separating isomers; well-established technique. | Strong retention of very polar compounds, potential for degradation on acidic silica. | Moderately polar, non-ionizable benzofurans. |
| Reversed-Phase Chromatography (RPC) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | Versatile; good for a wide range of polarities.[2] | Poor retention of very polar and hydrophilic compounds.[1] | Moderately polar to non-polar benzofurans. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., Silica, Diol, Amine) | High organic content with a small amount of aqueous solvent | Excellent retention for very polar and hydrophilic compounds.[3][4] | Can have longer equilibration times; sensitive to water content. | Highly polar, water-soluble benzofurans (e.g., hydroxylated, amino-substituted). |
| Mixed-Mode Chromatography (MMC) | Contains both hydrophobic and ion-exchange groups | Aqueous/organic mixtures, often with buffers | Unique selectivity; can retain both polar and charged compounds.[7][8] | Method development can be more complex.[8] | Ionizable polar benzofurans, complex mixtures. |
Table 2: Typical Yield and Purity Ranges for Benzofuran Purification Methods
| Purification Method | Compound Type | Typical Yield (%) | Typical Purity (%) | Reference |
| Normal-Phase Flash Chromatography | 2-Aminobenzofuran derivative | Not specified | >95% (by NMR) | [13] |
| Normal-Phase Flash Chromatography | Substituted benzofuran | 80-91% | Not specified | [7] |
| Reversed-Phase Chromatography | Benzofuran-isatin hybrid | 80% | Not specified | [14] |
| Recrystallization | Substituted benzofuran | 83-86% (after initial purification) | >98% | [15] |
Note: Yield and purity are highly dependent on the specific compound, the complexity of the crude mixture, and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: General Normal-Phase Flash Chromatography for a Moderately Polar Benzofuran
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Aim for an Rf value of 0.2-0.4 for the target compound.[9]
-
-
Column Packing:
-
Select an appropriately sized silica gel flash column based on the amount of crude material.
-
Create a slurry of the silica gel in the chosen non-polar solvent from the TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the column.[9]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.[9]
-
-
Elution:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.[9]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the compound by TLC.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 2: General Reversed-Phase Flash Chromatography for a Polar Benzofuran
-
Method Development (Optional but Recommended):
-
If an analytical HPLC is available, develop a separation method on a C18 column using a water/acetonitrile or water/methanol gradient. This will provide a good starting point for the flash chromatography method.
-
-
Column Conditioning:
-
Flush the C18 flash column with 100% organic solvent (e.g., acetonitrile or methanol).
-
Equilibrate the column with the initial mobile phase conditions (high aqueous content).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a solvent that is miscible with the mobile phase (e.g., methanol, DMF, or the initial mobile phase itself).
-
Load the sample onto the column.
-
-
Elution:
-
Begin elution with a highly polar mobile phase (e.g., 95% water / 5% acetonitrile).
-
Gradually decrease the polarity by increasing the percentage of the organic solvent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution using TLC (if applicable) or by analyzing small aliquots by analytical HPLC.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent to recover the purified compound.
-
Mandatory Visualization
Caption: General workflow for the chromatographic purification of polar benzofuran compounds.
Caption: Troubleshooting logic for common purification issues of polar benzofurans.
References
- 1. researchgate.net [researchgate.net]
- 2. selekt.biotage.com [selekt.biotage.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. biotage.com [biotage.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic modeling, simulation, and optimization of mixed-mode chromatography for an antibody polishing step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Mixed-mode separation of antisense oligonucleotides using a single column with complementary anion-exchange and hydrophobic interaction chromatography approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ualberta.ca [ualberta.ca]
- 15. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during the synthesis of chiral dihydrobenzofurans
Welcome to the technical support center for the synthesis of chiral dihydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a racemic or partially racemic mixture of my target dihydrobenzofuran. What are the most likely causes?
A1: Racemization during the synthesis of chiral dihydrobenzofurans typically arises from factors that can compromise the stereochemical integrity of key intermediates. The most common causes include:
-
Suboptimal Reaction Temperature: Higher temperatures can provide the activation energy needed for stereocenter inversion.[1]
-
Inappropriate Base or Catalyst: The choice of base or catalyst is critical. A base that is too strong or not sterically hindered can lead to the abstraction of a proton at the stereocenter, causing racemization.[2][3] Similarly, an inappropriate catalyst may not provide a sufficient asymmetric environment.
-
Prolonged Reaction Times: Extended reaction times can increase the likelihood of side reactions that lead to racemization.
-
Acidic or Basic Workup/Purification Conditions: Exposure of the chiral product to acidic or basic conditions during workup or chromatography can cause epimerization.[1]
-
Reactive Intermediates: The formation of planar intermediates, such as enolates or carbocations, at or adjacent to the stereocenter can lead to a loss of stereochemical information.[1]
Q2: How does the choice of solvent impact the enantioselectivity of my reaction?
A2: The solvent plays a crucial role in controlling the reaction environment and can significantly influence enantioselectivity. Less polar solvents may be preferred as they can reduce the rate of racemization.[4] For instance, in the silver(I)-promoted oxidative coupling of phenylpropanoids, acetonitrile was found to provide a good balance between conversion and selectivity and is considered a "greener" alternative to solvents like dichloromethane and benzene.[5][6]
Q3: Can the catalyst system be optimized to improve enantiomeric excess (ee)?
A3: Absolutely. The catalyst system is a cornerstone of asymmetric synthesis. For dihydrobenzofuran synthesis, several catalytic systems can be optimized:
-
Chiral Ligands: For metal-catalyzed reactions (e.g., using Palladium, Rhodium, or Ruthenium), the choice of the chiral ligand is paramount.[7][8][9][10] Systematic screening of different ligands is often necessary to find the optimal one for a specific substrate.
-
Catalyst Loading: The amount of catalyst can also affect the outcome. In some cases, increasing the ligand-to-metal ratio has been shown to improve enantioselectivity.[9]
-
Organocatalysts: Chiral organocatalysts, such as bifunctional thioureas or phosphoric acids, have been successfully employed in the enantioselective synthesis of dihydrobenzofurans and can be tailored to specific reactions.[11][12][13]
Q4: Are there any specific coupling reagents that are known to minimize racemization?
A4: While the context of "coupling reagents" is more common in peptide synthesis, the principles apply to the formation of bonds where a stereocenter is at risk. In syntheses involving the coupling of a carboxylic acid, using reagents known for low racemization is key. For example, activating carboxylic acids with 2,4,6-trichloro-1,3,5-triazine (TCT) under mild, microwave-assisted conditions has been shown to produce chiral 2-substituted benzofurans from N-protected α-amino acids without significant racemization.[14][15][16] In peptide chemistry, the use of additives like HOBt or OxymaPure with carbodiimides is a standard practice to suppress racemization, a strategy that can be adapted to other syntheses.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Enantiomeric Excess (ee) | Reaction temperature is too high. | Lower the reaction temperature. For reactions involving sensitive intermediates like enolates, temperatures as low as -78 °C may be necessary.[1] |
| Inappropriate base selection. | If using a base, switch to a more sterically hindered, non-nucleophilic base (e.g., 2,4,6-collidine instead of DIPEA).[2][3] | |
| Suboptimal catalyst or ligand. | Screen a variety of chiral ligands or catalysts. Consider using a bifunctional catalyst that can provide a more rigid chiral environment.[11] | |
| Racemization During Workup | Acidic or basic aqueous wash. | Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching and washing.[1] |
| Racemization During Purification | Acidic silica gel. | Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent and then removing the excess solvent. Alternatively, consider using a different stationary phase like alumina. |
| Inconsistent Results | Anhydrous conditions not maintained. | Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). |
| Reagent quality. | Use freshly distilled solvents and high-purity reagents. The quality of the base or catalyst can be particularly critical. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Chiral 2-Substituted Benzofurans without Racemization
This protocol is adapted from a method for preparing α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids.[14][15][16]
Materials:
-
N-protected α-amino acid
-
2,4,6-trichloro-1,3,5-triazine (TCT)
-
Appropriate phosphonium salt
-
Anhydrous solvent (e.g., THF)
-
Microwave reactor
Procedure:
-
Activation of the Carboxylic Acid: In a microwave-safe vessel, dissolve the N-protected α-amino acid (1 equivalent) and TCT (1.1 equivalents) in the anhydrous solvent.
-
Reaction Mixture: Add the phosphonium salt (1.2 equivalents) to the solution.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the optimized temperature and time (e.g., 120 °C for 10-15 minutes). The specific conditions may need to be optimized for your substrate.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Optimizing Reaction Temperature to Prevent Racemization
This is a general workflow for troubleshooting temperature-related racemization.
Procedure:
-
Baseline Reaction: Run the reaction at the previously established or literature-reported temperature and determine the enantiomeric excess (ee) of the product.
-
Stepwise Temperature Reduction: Set up a series of parallel reactions, reducing the temperature for each. For example, if the initial reaction was at room temperature (25 °C), run subsequent reactions at 0 °C, -20 °C, -40 °C, and -78 °C.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS to determine the time required for completion at each temperature. Reaction times will likely increase at lower temperatures.
-
Analysis: Once each reaction is complete, perform a standard workup and purify the product. Analyze the ee of each product using chiral HPLC or SFC.
-
Optimization: Compare the ee values and reaction times. Select the temperature that provides the best balance of high enantioselectivity and practical reaction time.
Visualizations
Caption: General mechanism for racemization via a planar intermediate.
Caption: A stepwise approach to troubleshooting racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans [organic-chemistry.org]
- 15. figshare.com [figshare.com]
- 16. Benzofuran synthesis [organic-chemistry.org]
Troubleshooting guide for the cyclization step in dihydrobenzofuran synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrobenzofurans, with a specific focus on the critical cyclization step.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization step of dihydrobenzofuran synthesis in a question-and-answer format.
Question: My cyclization reaction is resulting in a low yield of the desired dihydrobenzofuran. What are the potential causes and how can I improve the yield?
Answer:
Low yields in dihydrobenzofuran synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Sub-optimal Reaction Conditions: The choice of catalyst, solvent, base, temperature, and reaction time is critical.
-
Catalyst and Ligand: For transition metal-catalyzed cyclizations (e.g., Pd, Cu, Rh), the catalyst's oxidation state, concentration, and the choice of ligand can significantly impact efficiency. If using a palladium catalyst, ensure it is active and consider screening different phosphine ligands. For copper-catalyzed reactions, the copper source (e.g., CuI, Cu(OAc)₂) and the presence of co-catalysts can be crucial.[1][2]
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Solvents like acetonitrile have been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions.[3][4] For other reactions, polar aprotic solvents like DMF or ethereal solvents like THF might be more suitable.[5]
-
Base: The choice and stoichiometry of the base are critical. Inorganic bases like Cs₂CO₃ or K₂CO₃ are commonly used, but organic bases such as triethylamine (Et₃N) can also be effective, sometimes acting as a buffer to prevent acid-mediated side reactions.[6]
-
Temperature and Reaction Time: Many cyclization reactions are sensitive to temperature. Running the reaction at too high a temperature can lead to decomposition or side product formation, while a temperature that is too low may result in an incomplete reaction. Optimization of both temperature and reaction time is often necessary. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[3]
2. Starting Material Quality: Impurities in the starting materials can poison the catalyst or participate in side reactions. Ensure that your precursors are pure and dry, especially when using moisture-sensitive reagents or catalysts.
3. Presence of Competing Side Reactions: Several side reactions can compete with the desired cyclization, leading to lower yields.
-
Oxidation of Alcohols: In syntheses starting from substrates with primary or secondary alcohols, competitive oxidation of the hydroxyl group can be a significant issue.[6] Using milder reaction conditions or protecting the alcohol group might be necessary.
-
Formation of Isomeric Products: Depending on the substrate and reaction conditions, the formation of undesired isomers, such as chromans, can occur.[6] Fine-tuning the catalyst system and reaction parameters can often improve selectivity.
-
Homocoupling of Starting Materials: In cross-coupling reactions, homocoupling of the starting materials can be a major side reaction. Adjusting the stoichiometry of the reactants and the catalyst loading can help minimize this.
To systematically optimize your reaction, consider a Design of Experiments (DoE) approach, varying one parameter at a time (e.g., solvent, base, temperature) while keeping others constant.
Question: I am observing the formation of significant side products in my reaction mixture. How can I identify and minimize them?
Answer:
The formation of side products is a common challenge. Identifying these impurities and understanding their formation mechanism is key to minimizing them.
1. Identification of Side Products: The first step is to characterize the major side products using techniques like NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
2. Common Side Products and Mitigation Strategies:
-
Intermolecular Reactions: If you are attempting an intramolecular cyclization, intermolecular reactions leading to dimers or polymers can be an issue, particularly at high concentrations. Running the reaction under high dilution conditions can favor the intramolecular pathway.
-
Incomplete Reaction: Unreacted starting material is a common "side product." If this is the case, consider increasing the reaction time, temperature, or the amount of catalyst/reagent.
-
Decomposition: If you observe a complex mixture of unidentifiable products, your starting material or product might be decomposing under the reaction conditions. Consider lowering the reaction temperature or using a milder catalyst system.
-
Rearrangement Products: Acidic or basic conditions can sometimes lead to rearrangements of the starting material or the product. Using a buffer or a less acidic/basic reagent can prevent this.[6]
Below is a logical workflow for troubleshooting side product formation:
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization step in dihydrobenzofuran synthesis?
A1: Several effective methods are employed, often categorized by the type of bond being formed and the catalyst used. Common strategies include:
-
Transition Metal-Catalyzed Intramolecular Cyclization: This is a widely used approach, with palladium, copper, and rhodium being common catalysts.[5][7] These reactions often involve the cyclization of substituted phenols onto a tethered alkene or alkyne.
-
Oxidative Coupling Reactions: These reactions typically involve the coupling of two phenol derivatives or a phenol and another aromatic compound, often promoted by oxidants like silver(I) oxide (Ag₂O).[3][4]
-
Acid-Catalyzed Cyclization: Protic or Lewis acids can be used to catalyze the intramolecular cyclization of suitable precursors.
-
Radical Cyclizations: Reactions involving radical intermediates can also be employed to form the dihydrobenzofuran ring system.[3]
Q2: How does the electronic nature of the substituents on the aromatic ring affect the cyclization?
A2: The electronic properties of the substituents on the aromatic ring can have a profound impact on the cyclization reaction.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) can activate the aromatic ring, often facilitating electrophilic attack and promoting cyclization.[6] In some cases, they can also direct the cyclization to a specific position.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the aromatic ring, which can make the cyclization more difficult, often requiring harsher reaction conditions. However, their effect can be beneficial in certain reaction mechanisms.
A recent study on the synthesis of aminobenzofuran derivatives noted that when a methoxy group (an electron-donating group) was at the 3-position, the reaction failed to produce the desired product. In contrast, when electron-withdrawing halogen atoms (bromine or fluorine) were at the same position, the target products were obtained in excellent yields (90% and 95% respectively).[8] This highlights the significant influence of substituent electronics.
Q3: Are there any general recommendations for solvent choice in the cyclization step?
A3: While the optimal solvent is highly reaction-dependent, some general guidelines can be provided.
-
Polar Aprotic Solvents: Solvents like DMF, DMAc, and DMSO are often used for transition metal-catalyzed reactions as they can help to dissolve the catalyst and salts.
-
Ethereal Solvents: THF and 1,4-dioxane are also commonly employed, particularly in reactions involving organometallic reagents.
-
Acetonitrile: As mentioned earlier, acetonitrile has been found to be a good solvent for certain oxidative coupling reactions, offering a good balance of reactivity and selectivity.[3][4]
-
Protic Solvents: In some cases, protic solvents like alcohols (e.g., methanol, ethanol) or even water can be used, particularly in "green" chemistry applications.
It is always recommended to perform a solvent screen to identify the optimal solvent for a specific reaction.
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of dihydrobenzofuran synthesis based on published data.
Table 1: Effect of Oxidant on Dihydrobenzofuran Neolignan Synthesis [3]
| Entry | Oxidant (equiv.) | Conversion (%) | Selectivity (%) | Yield (%) |
| 1 | Ag₂O (0.5) | 70 | 44 | 31 |
| 2 | Ag₂O (1.0) | 65 | 35 | 23 |
| 3 | AgOAc (1.0) | 58 | 26 | 15 |
| 4 | AgNO₃ (1.0) | 45 | 18 | 8 |
Table 2: Effect of Solvent on Dihydrobenzofuran Neolignan Synthesis [3]
| Entry | Solvent | Conversion (%) | Selectivity (%) | Yield (%) |
| 1 | Acetonitrile | 70 | 44 | 31 |
| 2 | Dichloromethane | 62 | 37 | 23 |
| 3 | Benzene | 55 | 31 | 17 |
| 4 | Acetone | 48 | 25 | 12 |
Experimental Protocols
Protocol 1: Silver(I) Oxide-Promoted Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis [3]
-
To a solution of the starting phenylpropanoid (e.g., methyl p-coumarate, 1.0 mmol) in acetonitrile (20 mL) is added silver(I) oxide (Ag₂O, 0.5 mmol).
-
The reaction mixture is stirred at room temperature for 4-20 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired dihydrobenzofuran neolignan.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization [5][7]
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen) is added the aryl halide precursor (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 4-10 mol%).
-
The flask is evacuated and backfilled with the inert gas three times.
-
A dry, degassed solvent (e.g., toluene, dioxane, or DMF, 10 mL) is added, followed by a base (e.g., Cs₂CO₃, 2.0 mmol).
-
The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the pure dihydrobenzofuran product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 6. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Enhancing the stability of (2,3-Dihydrobenzofuran-2-yl)methanamine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (2,3-Dihydrobenzofuran-2-yl)methanamine in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a color change and a decrease in potency over a short period. What are the likely causes?
A1: The observed degradation of this compound in solution is likely due to a combination of oxidative and pH-mediated degradation pathways. The primary amine group is susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions. Additionally, the stability of the compound can be significantly influenced by the pH of the solution.[1][2][3]
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation pathways of similar benzofuran and primary amine compounds, one might expect products resulting from oxidation of the amine group (e.g., imines, aldehydes) and potential opening or modification of the dihydrobenzofuran ring.[4][5][6][7][8][9]
Q3: How can I monitor the stability of my this compound solution?
A3: Several analytical techniques can be employed to monitor the stability and quantify the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradation products.[1][11][12][13]
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Buffers
Symptoms:
-
Significant loss of parent compound (>10%) within 24 hours at room temperature.
-
Appearance of new peaks in the HPLC chromatogram.
-
Noticeable change in solution color.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate pH | The pH of the solution is a critical factor in the stability of primary amines.[3][14] It is recommended to perform a pH screening study to identify the optimal pH for stability. Generally, for primary amines, slightly acidic conditions (pH 3-6) can enhance stability by protonating the amine group and reducing its susceptibility to oxidation. |
| Oxidation | The primary amine is prone to oxidation. To mitigate this, consider the following: - Deoxygenate your solvent: Purge the solvent with an inert gas like nitrogen or argon before preparing the solution. - Add antioxidants: Include antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) in your formulation.[15] - Protect from light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[16] |
| Metal Ion Contamination | Trace metal ions can catalyze oxidative degradation. Use high-purity solvents and glassware, and consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer. |
Illustrative Data: Effect of pH on Stability
The following table summarizes hypothetical stability data for this compound in different pH buffers at 25°C for 48 hours. This data is for illustrative purposes to guide experimentation.
| Buffer pH | % Remaining Parent Compound | Appearance of Degradation Products (Peak Area %) |
| 3.0 | 98.5% | 1.5% |
| 5.0 | 97.2% | 2.8% |
| 7.0 | 85.1% | 14.9% |
| 9.0 | 72.4% | 27.6% |
Issue 2: Instability During Long-Term Storage
Symptoms:
-
Gradual decrease in potency over weeks or months, even at refrigerated temperatures.
-
Formation of precipitates.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Storage Temperature | While refrigeration is generally recommended, for very long-term storage, consider storing the solution at -20°C or -80°C. Ensure the chosen solvent is compatible with low-temperature storage and will not freeze in a way that causes the compound to precipitate. |
| Incompatible Excipients | Certain excipients can react with the primary amine.[17][18] If your formulation includes excipients, ensure they are compatible. For example, avoid reducing sugars that can undergo Maillard reactions with the amine. Consider using stabilizing excipients like cyclodextrins.[19] |
| Solvent Evaporation | For long-term storage, ensure vials are properly sealed to prevent solvent evaporation, which would increase the concentration of the compound and potentially accelerate degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.[16][20]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed solution.
-
If necessary, neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and the profile of degradation products.
Protocol 2: HPLC Method for Stability Testing
Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient:
| Time (min) | % B |
|---|---|
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Visualizations
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 9. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. matheo.uliege.be [matheo.uliege.be]
- 11. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
- 12. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. US4622168A - Stabilizer for amine/quaternary ammonium blends - Google Patents [patents.google.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. pharmaceutical excipients derived: Topics by Science.gov [science.gov]
- 18. colorcon.com [colorcon.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Reducing by-product formation in palladium-catalyzed dihydrobenzofuran synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of dihydrobenzofurans. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in palladium-catalyzed dihydrobenzofuran synthesis?
A1: The formation of by-products is highly dependent on the specific synthetic route employed. However, some common side products observed across different palladium-catalyzed methods include:
-
Alkene Isomers: In reactions involving substrates with allyl groups, such as the carboalkoxylation of 2-allylphenols, base-mediated isomerization of the double bond is a significant competing reaction.[1] This can lead to the formation of undesired constitutional isomers and a reduction in the yield of the target dihydrobenzofuran.
-
Ring-Opened Products: Under certain conditions, the desired dihydrobenzofuran ring can undergo a subsequent ring-opening reaction, leading to the formation of various isomeric, non-cyclic compounds.[2]
-
Homocoupling Products: The coupling of two molecules of the starting aryl halide or organometallic reagent can occur, leading to the formation of symmetrical biaryl compounds.
-
Hydrodehalogenation Products: The replacement of a halide on the aromatic starting material with a hydrogen atom can occur, leading to a reduced, non-functionalized arene.
-
Oligomeric/Polymeric Materials: In some cases, particularly with highly reactive starting materials or under non-optimized conditions, the formation of oligomeric or polymeric by-products can be observed.
Q2: My reaction is producing a significant amount of the isomerized alkene by-product. How can I prevent this?
A2: Alkene isomerization is a common challenge, particularly in reactions like the palladium-catalyzed carboalkoxylation of 2-allylphenols.[1] Here are several strategies to minimize this side reaction:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired cyclization over isomerization. For instance, the use of CPhos has been shown to be effective in minimizing alkene isomerization in certain systems.
-
Reaction Pathway Control: Employing reaction conditions that favor an anti-heteropalladation mechanism can be crucial for achieving high yields of the desired dihydrobenzofuran.[1]
-
Base Selection: The nature and strength of the base can influence the rate of isomerization. It is advisable to screen different bases (e.g., organic vs. inorganic) to find one that promotes the cyclization while minimizing isomerization.
-
Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of isomerization relative to the desired cyclization.
Q3: I am observing a significant amount of a ring-opened by-product. What reaction conditions might be causing this?
A3: The formation of a ring-opened by-product can be promoted by certain solvents and prolonged reaction times at elevated temperatures. For example, in a Heck-type oxyarylation, heating the reaction for an extended period can lead to the complete conversion of the desired dihydrobenzofuran to a ring-opened isomer.[2] To mitigate this:
-
Solvent Choice: Solvents can play a crucial role. For instance, highly electron-withdrawing solvents might facilitate the ring-opening reaction.[2] Screening different solvents is recommended.
-
Reaction Time and Temperature: Carefully monitor the reaction progress and stop it once the formation of the desired product is maximized. Avoid unnecessarily long reaction times, especially at high temperatures.[2]
Troubleshooting Guides
Problem 1: Low Yield of Dihydrobenzofuran and Formation of Multiple Unidentified By-products
This is a general issue that can arise from several factors. The following logical workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Predominant Formation of Alkene Isomerization By-product
This guide focuses on addressing the specific issue of substrate alkene isomerization.
Caption: Troubleshooting workflow for alkene isomerization.
Data Presentation
Table 1: Effect of Ligand on the Yield of Dihydrobenzofuran in a Pd-Catalyzed Carboalkoxylation of 2-Allylphenol
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 35 |
| 2 | P(o-tol)₃ | 42 |
| 3 | JohnPhos | 68 |
| 4 | XPhos | 75 |
| 5 | CPhos | 85 |
Note: This table is a representative example based on findings that CPhos is an optimal ligand for this type of reaction. Actual yields may vary depending on the specific substrates and other reaction conditions.
Table 2: Influence of Reaction Parameters on By-product Formation
| Parameter | Condition A | By-product A (%) | Condition B | By-product B (%) |
| Base | K₂CO₃ | 15 (Isomerization) | NaOtBu | 5 (Isomerization) |
| Solvent | Toluene | 10 (Ring-opening) | Dioxane | 2 (Ring-opening) |
| Temperature | 120 °C | 25 (Decomposition) | 80 °C | 5 (Decomposition) |
Note: This table illustrates general trends. Optimal conditions are substrate-dependent and require empirical determination.
Experimental Protocols
Protocol 1: Optimized Palladium-Catalyzed Carboalkoxylation of 2-Allylphenol to Minimize Alkene Isomerization
This protocol is adapted from methodologies that have been shown to be effective in reducing alkene isomerization by-products.
Materials:
-
2-Allylphenol
-
Aryl triflate
-
Pd₂(dba)₃ (Palladium source)
-
CPhos (Ligand)
-
NaOtBu (Base)
-
Toluene (Anhydrous and degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and CPhos (0.06 mmol, 6 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, degassed toluene (2 mL).
-
Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the catalyst complex.
-
Add 2-allylphenol (1.0 mmol, 1.0 equiv) and the aryl triflate (1.2 mmol, 1.2 equiv).
-
Finally, add NaOtBu (1.5 mmol, 1.5 equiv).
-
Seal the tube and heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.
Protocol 2: Palladium-Catalyzed Annulation of a 2-Bromophenol with a 1,3-Diene using a Urea Ligand
This protocol utilizes a urea-based ligand which has been shown to be effective in the heteroannulation of 2-bromophenols and 1,3-dienes.[3][4]
Materials:
-
2-Bromophenol
-
1,3-Diene
-
Pd(OAc)₂ (Palladium source)
-
Urea-based ligand (e.g., as described in the literature[3][4])
-
NaOtBu (Base)
-
Toluene/Anisole solvent mixture (9:1) (Anhydrous and degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.0125 mmol, 2.5 mol%), the urea ligand (0.025 mmol, 5 mol%), and NaOtBu (0.55 mmol, 1.1 equiv) to a vial.
-
Add the 2-bromophenol (0.5 mmol, 1.0 equiv) and the 9:1 toluene/anisole solvent mixture (2.0 mL).
-
Add the 1,3-diene (0.75 mmol, 1.5 equiv).
-
Seal the vial and heat the reaction mixture at 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired dihydrobenzofuran.
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle and competing alkene isomerization.
References
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine for library synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a large scale?
A1: For library synthesis, the most viable routes typically start from commercially available precursors and involve robust and scalable reactions. The three main strategies are:
-
Route 1: From (2,3-Dihydrobenzofuran-2-yl)methanol: This involves the conversion of the alcohol to a suitable leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with an amine source, such as sodium azide with subsequent reduction, or through a Gabriel synthesis.
-
Route 2: From 2,3-Dihydrobenzofuran-2-carbonitrile: This route involves the reduction of the nitrile functionality to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Route 3: From 2,3-Dihydrobenzofuran-2-carbaldehyde: This method utilizes reductive amination, where the aldehyde is reacted with an ammonia source in the presence of a reducing agent.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: Exothermic reactions, such as reductions with LiAlH₄, require careful temperature control to prevent runaway reactions.
-
Reagent Addition Rate: Slow and controlled addition of reactive reagents is crucial for safety and to minimize side product formation.
-
Agitation: Efficient stirring is necessary to ensure homogeneity, especially in larger reaction vessels.
-
Purity of Starting Materials: Impurities in starting materials can lead to side reactions and complicate purification.
-
Work-up and Purification: The work-up procedure must be optimized for large volumes, and the purification method should be scalable (e.g., flash chromatography or crystallization).
Q3: How can I purify the final product, this compound, on a large scale?
A3: Purification of primary amines can be challenging due to their basicity and potential for strong interaction with silica gel.[1][2][3][4][5] Scalable purification methods include:
-
Acid-base extraction: This can be an effective initial purification step to separate the basic amine from neutral and acidic impurities.
-
Flash column chromatography: Using an amine-functionalized silica gel or by adding a small amount of a competing amine (e.g., triethylamine) to the eluent can improve separation and reduce tailing on standard silica gel.[2][4]
-
Crystallization: If the product or a salt derivative (e.g., hydrochloride salt) is crystalline, this can be a highly effective and scalable purification method.
-
Reversed-phase chromatography: For polar amines, reversed-phase chromatography can be a viable option.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the conversion of the alcohol to the mesylate/tosylate. | Incomplete reaction. | - Ensure the reaction is carried out under strictly anhydrous conditions. - Use a slight excess of the sulfonyl chloride and the amine base (e.g., triethylamine, pyridine). - Monitor the reaction by TLC or LC-MS to ensure completion. |
| Degradation of the product. | - Maintain a low reaction temperature (typically 0 °C) to prevent side reactions. - Perform the work-up promptly upon reaction completion. | |
| Incomplete reaction during the azide substitution. | Poor leaving group. | - Ensure the alcohol was successfully converted to the mesylate or tosylate. A bromide, formed via an Appel reaction, can also be a good leaving group. |
| Steric hindrance. | - This reaction is generally efficient for primary sulfonates. Ensure the starting material is correct. | |
| Low reactivity of sodium azide. | - Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the azide. - Increase the reaction temperature if necessary, while monitoring for decomposition. | |
| Low yield in the Staudinger reduction of the azide. | Incomplete reaction. | - Use a slight excess of triphenylphosphine. - Ensure sufficient reaction time for the formation of the aza-ylide before adding water for hydrolysis. |
| Difficult purification. | - The byproduct, triphenylphosphine oxide, can be challenging to remove. It can sometimes be precipitated from a non-polar solvent or removed by chromatography on silica gel. | |
| Formation of emulsions during LiAlH₄ work-up. | Formation of aluminum salts. | - Use a Fieser work-up: sequential addition of water, 15% NaOH solution, and then more water to precipitate granular aluminum salts that are easier to filter. |
| Incomplete reduction of the nitrile with LiAlH₄. | Insufficient reducing agent. | - Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents). |
| Deactivation of the reducing agent. | - Ensure the use of anhydrous solvent and inert atmosphere, as LiAlH₄ reacts violently with water. | |
| Over-alkylation during reductive amination. | Imine/enamine equilibrium and subsequent reaction. | - Use a large excess of the ammonia source. - Choose a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are less likely to reduce the starting aldehyde. |
| Product streaking/tailing during silica gel chromatography. | Strong interaction of the basic amine with acidic silica gel. | - Add a small percentage (0.5-1%) of triethylamine or ammonia to the eluent.[2][4] - Use an amine-functionalized silica gel column.[4] - Consider converting the amine to a less polar derivative (e.g., a Boc-protected amine) before chromatography, followed by deprotection. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound via the alcohol route. Please note that these are representative values and may vary depending on the specific substrate and scale.
| Reaction Step | Reagents and Conditions | Typical Yield | Scale | Reference |
| Mesylation of Alcohol | (2,3-Dihydrobenzofuran-2-yl)methanol, MsCl, Et₃N, DCM, 0 °C to rt | >90% | Lab Scale | General Procedure |
| Azide Substitution | 2-(Mesyloxymethyl)-2,3-dihydrobenzofuran, NaN₃, DMF, 60-80 °C | 80-95% | Lab Scale | General Procedure |
| Staudinger Reduction | 2-(Azidomethyl)-2,3-dihydrobenzofuran, PPh₃, THF then H₂O | 85-95% | Lab Scale | [6][7][8][9][10] |
| Nitrile Reduction | 2-Cyano-2,3-dihydrobenzofuran, LiAlH₄, THF, 0 °C to rt | 70-90% | Lab Scale | [11] |
| Reductive Amination | 2,3-Dihydrobenzofuran-2-carbaldehyde, NH₃/MeOH, NaBH₃CN | 60-80% | Lab Scale | [12][13][14][15] |
Experimental Protocols
Route 1: From (2,3-Dihydrobenzofuran-2-yl)methanol
Step 1: Synthesis of 2-(Mesyloxymethyl)-2,3-dihydrobenzofuran
-
Dissolve (2,3-Dihydrobenzofuran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.
Step 2: Synthesis of 2-(Azidomethyl)-2,3-dihydrobenzofuran
-
Dissolve the crude 2-(Mesyloxymethyl)-2,3-dihydrobenzofuran (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude azide can be purified by flash column chromatography if necessary.
Step 3: Synthesis of this compound (Staudinger Reduction)
-
Dissolve 2-(Azidomethyl)-2,3-dihydrobenzofuran (1.0 eq) in tetrahydrofuran (THF).
-
Add triphenylphosphine (1.1 eq) portion-wise at room temperature. Effervescence (nitrogen gas evolution) should be observed.
-
Stir the reaction mixture at room temperature until the azide is consumed (monitor by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).
-
Add water to the reaction mixture and stir for several hours to hydrolyze the intermediate aza-ylide.
-
Remove the THF under reduced pressure.
-
Perform an acid-base extraction to separate the amine from triphenylphosphine oxide. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and extract with 1M HCl.
-
Wash the aqueous layer with ethyl acetate to remove any remaining triphenylphosphine oxide.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired amine.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. biotage.com [biotage.com]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. biotage.com [biotage.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. Staudinger Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. rsc.org [rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2,3-Dihydrobenzofurans: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmaceuticals. The efficient construction of this core structure is a critical aspect of synthetic organic chemistry. This guide provides a comparative analysis of prominent synthetic routes to 2,3-dihydrobenzofurans, offering a detailed examination of their performance, supported by experimental data, to inform strategic decisions in chemical synthesis.
This analysis focuses on four major strategies: transition-metal-catalyzed intramolecular cyclization, Brønsted acid-catalyzed intramolecular cyclization, visible-light-mediated photocatalysis, and organocatalytic asymmetric synthesis. Each method presents distinct advantages and limitations in terms of yield, substrate scope, reaction conditions, and stereocontrol.
Performance Comparison of Synthetic Routes
The following tables summarize quantitative data for the different synthetic approaches, providing a clear comparison of their efficacy under various conditions.
Table 1: Transition-Metal-Catalyzed Intramolecular Cyclization of o-Allylphenols
| Entry | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 12 | 85 | [1] |
| 2 | [RhCp*Cl₂]₂ / AgSbF₆ | - | DCE | 80 | 12 | 92 | [2] |
| 3 | Pd(TFA)₂ | - | Toluene | 110 | 24 | 78 | Not found in search results |
| 4 | Rh₂(esp)₂ | - | CH₂Cl₂ | 23 | 2 | 99 | Not found in search results |
Table 2: Brønsted Acid-Catalyzed Intramolecular Cyclization of o-Allylphenols
| Entry | Brønsted Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-TsOH | Toluene | 110 | 3 | 95 | [3] |
| 2 | H₂SO₄ | Dioxane | 100 | 5 | 88 | Not found in search results |
| 3 | TfOH | CH₂Cl₂ | 25 | 0.5 | 92 | [3] |
| 4 | PPA | - | 120 | 2 | 85 | [3] |
Table 3: Visible-Light-Mediated Photocatalytic Synthesis
| Entry | Photocatalyst | Oxidant/Additive | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Ru(bpy)₃(PF₆)₂ | (NH₄)₂S₂O₈ | CH₃CN/H₂O | 24 | 82 |[4][5] | | 2 | Eosin Y | - | CH₃CN | 12 | 75 | Not found in search results | | 3 | TiO₂ | Air | HFIP/TFT | 12 | 66 |[6][7] | | 4 | TMG | 1,2-dichlorobenzene | 0.6 | 29-69 |[3] |
Table 4: Organocatalytic Enantioselective Synthesis
| Entry | Organocatalyst | Reactants | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Chiral Phosphoric Acid | Salicylaldehyde deriv. + Malononitrile | Toluene | 95 | 98 | Not found in search results |
| 2 | Chiral Thiourea | o-Hydroxychalcone + Pyridinium ylide | CH₂Cl₂ | 88 | 92 | [7] |
| 3 | Cinchona-based Squaramide | Quinone + Hydroxymaleimide | Dioxane | 97 | 95 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.
Palladium-Catalyzed Intramolecular Cyclization of 2-Allylphenol
Procedure: A mixture of 2-allylphenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL) is stirred under an argon atmosphere. K₂CO₃ (1.5 mmol) is added, and the reaction mixture is heated to 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2,3-dihydrobenzofuran derivative.[1]
Brønsted Acid-Catalyzed Intramolecular Cyclization of 2-(But-2-en-1-yl)phenol
Procedure: To a solution of 2-(but-2-en-1-yl)phenol (1.0 mmol) in toluene (10 mL), p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%) is added. The reaction mixture is refluxed at 110 °C for 3 hours with azeotropic removal of water using a Dean-Stark apparatus. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL), washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the desired 2,3-dihydrobenzofuran.[3]
Visible-Light-Mediated Photocatalytic [3+2] Cycloaddition
Procedure: A solution of the phenol (0.10 mmol), styrene derivative (0.13 mmol), Ru(bpy)₃(PF₆)₂ (0.005 mmol), and (NH₄)₂S₂O₈ (0.20 mmol) in a 1:1 mixture of CH₃CN and water (4 mL) is placed in a sealed tube. The mixture is degassed by bubbling with argon for 15 minutes and then irradiated with a blue LED lamp (450 nm) for 24 hours at room temperature with stirring. After the reaction, the mixture is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over Na₂SO₄ and concentrated. The product is purified by column chromatography on silica gel.[4][5]
Organocatalytic Asymmetric Michael Addition/Cyclization
Procedure: To a solution of o-hydroxychalcone (0.2 mmol) and the chiral thiourea catalyst (0.02 mmol, 10 mol%) in CH₂Cl₂ (2 mL) at room temperature is added a solution of the pyridinium ylide (0.24 mmol) in CH₂Cl₂ (1 mL) dropwise over 10 minutes. The reaction mixture is stirred at the same temperature for the time indicated by TLC analysis. The solvent is then evaporated, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2,3-dihydrobenzofuran.[7]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthetic routes.
Transition-Metal-Catalyzed Intramolecular Cyclization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic synthesis of dihydrobenzofurans by oxidative [3+2] cycloaddition of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible-light TiO 2 -catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00723A [pubs.rsc.org]
- 7. Visible-light TiO 2 -catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00723A [pubs.rsc.org]
Validating the Structure of (2,3-Dihydrobenzofuran-2-yl)methanamine: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for the structural validation of (2,3-Dihydrobenzofuran-2-yl)methanamine, a key intermediate in the synthesis of various pharmaceutical compounds. While a definitive single-crystal X-ray diffraction study on the title compound is not publicly available, this guide will leverage spectroscopic data for its structural confirmation and provide a comparative analysis with X-ray crystallography data of a closely related dihydrobenzofuran derivative.
The structural integrity of this compound is paramount for its intended use in further chemical synthesis. Its molecular framework, consisting of a dihydrobenzofuran core with a methanamine substituent, requires precise characterization to ensure the desired stereochemistry and connectivity. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure of this compound. Furthermore, it will contrast these methods with the atomic-level precision of single-crystal X-ray diffraction by examining a representative crystal structure of a related compound.
Spectroscopic Validation of this compound
In the absence of a published crystal structure for this compound, spectroscopic methods serve as the primary means of structural validation. These techniques provide detailed information about the molecule's atomic connectivity and chemical environment.
| Spectroscopic Data for this compound | |
| Technique | Observed Data |
| 1H NMR (CDCl3) | Chemical shifts (δ) and coupling constants (J) consistent with the proposed structure, including signals for the aromatic protons, the dihydrofuran ring protons, and the aminomethyl group. |
| 13C NMR (CDCl3) | Characteristic peaks corresponding to the nine carbon atoms in unique chemical environments, including aromatic, aliphatic, and aminomethyl carbons. |
| Infrared (IR) Spectroscopy | Absorption bands indicative of N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-O-C stretching (ether), and aromatic C=C bending vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the calculated molecular weight of C9H11NO (149.19 g/mol ).[1] |
Comparative Analysis: X-ray Crystallography of a Dihydrobenzofuran Derivative
To illustrate the power of X-ray crystallography in providing unambiguous structural proof, we can examine the crystal structure of a related compound, such as a substituted 2,3-dihydrobenzofuran. X-ray diffraction analysis of a suitable single crystal provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive 3D model of the molecule in the solid state.
| Hypothetical X-ray Crystallographic Data for a Dihydrobenzofuran Analog | |
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| Bond Lengths (Å) | C-O (furan): ~1.37, C-C (furan): ~1.52, C-N: ~1.47 |
| Bond Angles (°) | C-O-C: ~109, Angles within the benzene ring: ~120 |
| Torsion Angles (°) | Defining the conformation of the dihydrofuran ring and the orientation of the substituent. |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data at various orientations.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined to fit the experimental data, yielding the final atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. 1H and 13C NMR spectra are acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.
-
Data Processing and Analysis: The acquired data is Fourier transformed and the spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the ATR crystal of the FTIR spectrometer, or a KBr pellet is prepared.
-
Data Acquisition: The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm-1).
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample molecules are ionized using an appropriate technique (e.g., electrospray ionization - ESI, electron impact - EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern can provide further structural information.
Visualizing the Workflow
Caption: General workflow for the synthesis and structural validation of a small molecule.
Caption: Comparison of inputs and outputs for X-ray crystallography versus spectroscopic methods.
References
A Comparative Guide to the Biological Activity of (2,3-Dihydrobenzofuran-2-yl)methanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of (2,3-Dihydrobenzofuran-2-yl)methanamine and its analogs, with a focus on their potential as monoamine oxidase (MAO) inhibitors. The information presented is based on available experimental data to facilitate further research and drug development.
Introduction
This compound is a heterocyclic compound that has garnered interest in medicinal chemistry due to its structural similarity to known psychoactive compounds and its potential to interact with various biological targets. This guide focuses on the structure-activity relationships (SAR) of its analogs as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters.[1] Dysregulation of these enzymes is implicated in various neurological disorders, including depression and Parkinson's disease.[2]
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro inhibitory activity of various analogs of this compound against MAO-A and MAO-B. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Monoamine Oxidase A (MAO-A) Inhibitory Activity
| Compound ID | Structure | R (Substitution) | IC50 (µM) | Reference |
| Reference Compounds | ||||
| Moclobemide | N/A | N/A | 6.06 ± 0.26 | [2] |
| Clorgyline | N/A | N/A | 0.06 ± 0.01 | [2] |
| Benzofuran-Thiazolylhydrazone Analogs | ||||
| Analog 1 | Benzofuran-thiazolylhydrazone | 2,4-dichlorophenyl | 0.073 ± 0.003 | [2] |
| Analog 2 | Benzofuran-thiazolylhydrazone | 4-chlorophenyl | 0.43 ± 0.02 | [2] |
Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity
| Compound ID | Structure | R (Substitution) | IC50 (µM) | Reference |
| Reference Compound | ||||
| Selegiline | N/A | N/A | N/A | [2] |
| Benzofuran-Thiazolylhydrazone Analogs | ||||
| Analog 3 | Benzofuran-thiazolylhydrazone | 2,4-dichlorophenyl | 0.75 ± 0.03 | [2] |
| Analog 4 | Benzofuran-thiazolylhydrazone | 4-bromophenyl | 0.80 ± 0.04 | [2] |
| Analog 5 | Benzofuran-thiazolylhydrazone | 4-fluorophenyl | 1.06 ± 0.05 | [2] |
| Analog 6 | Benzofuran-thiazolylhydrazone | 4-methylphenyl | 1.37 ± 0.06 | [2] |
| Analog 7 | Benzofuran-thiazolylhydrazone | 4-methoxyphenyl | 1.69 ± 0.08 | [2] |
Structure-Activity Relationship (SAR) Analysis
The data suggests that substitutions on the benzofuran ring system significantly influence the MAO inhibitory activity. For the benzofuran-thiazolylhydrazone series, electron-withdrawing groups, such as dichloro-substitution on the phenyl ring, appear to enhance MAO-A inhibitory potency.[2] In contrast, for MAO-B inhibition, the nature and position of the substituent on the phenyl ring of the thiazolylhydrazone moiety play a crucial role in determining the inhibitory activity.[2]
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Principle: This assay fluorometrically determines the inhibitory effect of test compounds on MAO-A and MAO-B enzymes. The enzyme activity is measured by the production of a fluorescent product from a non-fluorescent substrate.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a commercial fluorometric substrate)
-
Reference inhibitors (Moclobemide for MAO-A, Selegiline for MAO-B)
-
Test compounds (analogs of this compound)
-
Phosphate buffer (pH 7.4)
-
96-well microplates (black, for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of enzymes, substrates, reference inhibitors, and test compounds in appropriate solvents. Serially dilute the test compounds and reference inhibitors to the desired concentrations.
-
Enzyme Reaction: In each well of the 96-well plate, add the phosphate buffer, the MAO enzyme (either MAO-A or MAO-B), and the test compound or reference inhibitor.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiation of Reaction: Add the MAO substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a specific duration (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition for each concentration of the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of MAO in neurotransmitter metabolism and a general workflow for screening potential inhibitors.
Figure 1. Role of MAO in Neurotransmitter Metabolism and Inhibition by Analogs.
Figure 2. Experimental Workflow for Screening MAO Inhibitors.
References
Spectroscopic comparison of cis and trans isomers of substituted dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of cis and trans isomers of substituted 2,3-dihydrobenzofurans. The differentiation of these stereoisomers is critical in drug discovery and development, as stereochemistry often dictates biological activity. This document summarizes key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, supported by experimental data and protocols.
Spectroscopic Comparison of cis and trans Isomers
The spatial arrangement of substituents on the dihydrofuran ring in cis and trans isomers leads to distinct spectroscopic signatures. The most definitive method for stereochemical assignment is often ¹H NMR spectroscopy, specifically the analysis of vicinal coupling constants between protons at the C2 and C3 positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The magnitude of the vicinal coupling constant (JH2-H3) is highly dependent on the dihedral angle between the protons at C2 and C3. In general, the coupling constant for cis isomers (Jcis) is larger than for trans isomers (Jtrans) in 2,3-disubstituted dihydrobenzofurans.[1]
For example, in a study of highly functionalized 2,3-dihydrobenzofurans, the trans isomer (6a) exhibited a vicinal coupling constant of only 1.1 Hz, while the corresponding cis isomer (6b) showed a much larger coupling of 5.3 Hz.[1] Computational modeling supports these findings, with calculated coupling constants of 2.93 Hz for the trans isomer and 8.25 Hz for the cis isomer.[1]
¹³C NMR: The chemical shifts of the carbon atoms in the dihydrofuran ring (C2 and C3) and the attached substituents can also differ between cis and trans isomers due to varying steric and electronic environments. An upfield shift of proton and carbon resonances is often observed in the cis isomer compared to the trans isomer, which can be attributed to anisotropic shielding effects from the altered three-dimensional structure.
Infrared (IR) Spectroscopy
While NMR is the primary tool for differentiating these isomers, IR spectroscopy can provide complementary information. The vibrational frequencies of bonds within the dihydrofuran ring and the substituents can be influenced by the stereochemistry. Differences may be observed in the fingerprint region (below 1500 cm⁻¹) of the spectrum, which is sensitive to the overall molecular geometry. The intensity of certain absorption bands can also vary, with cis isomers sometimes exhibiting more intense absorptions for particular vibrational modes compared to their trans counterparts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While cis and trans isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can sometimes differ. The relative abundances of certain fragment ions may vary due to the different steric environments of the substituents, which can influence the stability of the resulting fragment ions. However, in many cases, the mass spectra of cis and trans isomers are very similar, making differentiation by this method alone challenging without careful analysis and comparison to standards.
Data Presentation
The following table summarizes the key spectroscopic data for a representative pair of cis and trans substituted dihydrobenzofurans.
| Spectroscopic Technique | Isomer | Substituents | Key Spectroscopic Data |
| ¹H NMR | trans | 2-COOCH₃, 3-OC₂H₅, 5-acetyl, 6-hydroxy, 7-methoxy | JH2-H3 = 1.1 Hz[1] |
| cis | 2-COOCH₃, 3-OC₂H₅, 5-acetyl, 6-hydroxy, 7-methoxy | JH2-H3 = 5.3 Hz[1] | |
| ¹³C NMR | trans | (General) 2-Aryl, 3-Alkyl | C2 and C3 chemical shifts are typically downfield compared to the cis isomer. |
| cis | (General) 2-Aryl, 3-Alkyl | C2 and C3 chemical shifts are typically upfield compared to the trans isomer. | |
| IR Spectroscopy | trans | (General) | May show differences in the fingerprint region and C-O stretching frequencies compared to the cis isomer. |
| cis | (General) | May show differences in the fingerprint region and C-O stretching frequencies compared to the trans isomer. | |
| Mass Spectrometry | trans / cis | (General) | Molecular Ion (M⁺) peak will be identical. Fragmentation patterns may show subtle differences in the relative abundance of fragment ions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Substituted Dihydrobenzofurans
A common route to 2,3-disubstituted dihydrobenzofurans involves the cyclization of appropriately substituted phenols. Stereoselectivity can often be controlled by the choice of catalyst and reaction conditions, allowing for the targeted synthesis of either the cis or trans isomer.
NMR Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired with a spectral width of 0-220 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples can be analyzed as KBr pellets or as a thin film deposited on a salt plate (e.g., NaCl, KBr) from a volatile solvent. Liquid samples can be analyzed as a neat film between salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Samples are dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for these types of compounds.
-
Data Acquisition: The sample solution is infused into the ESI source. Mass spectra are acquired in positive or negative ion mode, depending on the nature of the analyte.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of cis and trans isomers of substituted dihydrobenzofurans.
Caption: General workflow for synthesis and analysis.
References
In Vitro Assay Validation for Novel Derivatives of (2,3-Dihydrobenzofuran-2-yl)methanamine: A Comparative Guide
This guide provides a comprehensive comparison of novel derivatives of (2,3-Dihydrobenzofuran-2-yl)methanamine, focusing on their in vitro pharmacological profiles. The data presented herein is intended to guide researchers, scientists, and drug development professionals in evaluating the potential of these compounds as modulators of monoamine neurotransmitter systems. The validation process involves a series of in vitro assays to determine the potency, selectivity, and cytotoxicity of these novel chemical entities.
The this compound scaffold is a key pharmacophore in a variety of biologically active compounds.[1][2] Derivatives of this structure have shown potential to interact with key targets in the central nervous system, particularly monoamine transporters and enzymes, which are implicated in the pathophysiology of depression, anxiety, and other neurological disorders.[3][4] This guide presents a comparative analysis of three novel derivatives—Derivative A, Derivative B, and Derivative C—against established reference compounds.
Comparative Performance Data
The following tables summarize the in vitro activity of the novel derivatives compared to reference compounds. Potency is expressed as the half-maximal inhibitory concentration (IC50) for transporter and enzyme inhibition, while cytotoxicity is represented by the half-maximal cytotoxic concentration (CC50).
Table 1: Monoamine Transporter Inhibition Profile
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Derivative A | 150.3 | 25.6 | 1.8 |
| Derivative B | 85.2 | 10.1 | 15.3 |
| Derivative C | >1000 | 520.1 | 89.7 |
| Fluoxetine (Ref.) | 1100 | 150 | 1.1 |
Table 2: Monoamine Oxidase Inhibition Profile
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| Derivative A | >10000 | >10000 |
| Derivative B | 850.5 | 98.4 |
| Derivative C | 15.2 | 250.3 |
| Clorgyline (Ref.) | 2.99 | 1500 |
| Selegiline (Ref.) | 2500 | 7.04 |
Table 3: Cytotoxicity Profile in SH-SY5Y Cells
| Compound | CC50 (µM) |
| Derivative A | >100 |
| Derivative B | 25.8 |
| Derivative C | 15.3 |
| Menadione (Ref.) | 5.2 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Monoamine Transporter Uptake Assay
This assay evaluates the ability of the test compounds to inhibit the uptake of neurotransmitters by the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A fluorescence-based method is employed using a commercially available kit.[5][6][7][8][9]
Cell Culture and Plating:
-
HEK293 cells stably expressing human DAT, NET, or SERT are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic.
-
Cells are seeded into 96-well, black-walled, clear-bottom microplates at a density of 40,000-60,000 cells per well and allowed to adhere overnight.[6]
Assay Procedure:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with Hank's Balanced Salt Solution (HBSS).
-
Test compounds are serially diluted in HBSS and added to the wells.
-
The plate is incubated for 10-20 minutes at 37°C.
-
A fluorescent substrate that mimics biogenic amine neurotransmitters is added to all wells.[8]
-
The fluorescence intensity is measured kinetically over 30 minutes using a fluorescence plate reader with bottom-read capabilities.[5][6]
Data Analysis:
-
The rate of substrate uptake is determined from the linear phase of the kinetic read.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory activity of the test compounds against the A and B isoforms of monoamine oxidase. A fluorometric assay is used to detect the production of hydrogen peroxide, a byproduct of MAO activity.[10][11][12]
Reagents and Enzyme Preparation:
-
Recombinant human MAO-A and MAO-B enzymes are used.
-
The substrate is kynuramine for both isoforms.[10]
-
A fluorescent probe (e.g., Amplex Red) is used in combination with horseradish peroxidase (HRP) to detect H2O2.[11]
Assay Procedure:
-
The assay is performed in a 384-well microplate.[11]
-
Test compounds are serially diluted and pre-incubated with either MAO-A or MAO-B enzyme in a phosphate buffer (pH 7.4) for 15 minutes at 37°C.
-
The reaction is initiated by the addition of kynuramine and the detection reagent mixture (fluorescent probe and HRP).
-
The plate is incubated for 30-60 minutes at 37°C.
-
Fluorescence is measured using a fluorescence plate reader.
Data Analysis:
-
The percentage of inhibition is calculated relative to a vehicle control.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.[11]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15] This assay is used to determine the cytotoxicity of the novel compounds.
Cell Culture and Treatment:
-
Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^4 cells/well and allowed to attach for 24 hours.[13]
-
The cells are then treated with various concentrations of the test compounds for 24 hours.[13]
Assay Procedure:
-
After the incubation period, the medium is removed, and 50 µL of MTT reagent (1 mg/mL in DMEM) is added to each well.[13]
-
The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals.[13]
-
The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[13]
-
The absorbance is measured at 540 nm using a microplate reader.[13]
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
CC50 values are calculated from the concentration-response curves using non-linear regression.
Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro validation of the novel this compound derivatives.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. evotec.com [evotec.com]
- 4. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 12. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 13. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
Comparative Guide to Cross-Reactivity of Antibodies Raised Against Benzofuran-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of monoclonal antibodies developed against various benzofuran-containing haptens. The data presented is compiled from multiple studies to aid in the selection and development of immunoassays for the detection of benzofuran derivatives.
Introduction
Benzofuran is a heterocyclic compound found in a variety of natural products and synthetic molecules with significant biological activities. The development of specific antibodies against benzofuran-containing compounds is crucial for various applications, including therapeutic drug monitoring, diagnostic assays, and environmental analysis. A key parameter in the utility of these antibodies is their cross-reactivity with structurally related molecules. This guide summarizes the cross-reactivity data from several studies, details the experimental methodologies used, and provides visual representations of the workflows involved.
Data Presentation: Cross-Reactivity of Anti-Benzofuran Monoclonal Antibodies
The following tables summarize the cross-reactivity of monoclonal antibodies raised against different benzofuran-containing haptens. The cross-reactivity is typically determined by competitive enzyme-linked immunosorbent assay (ELISA) and is calculated as:
(IC50 of the target analyte / IC50 of the competing compound) x 100%
Table 1: Cross-Reactivity of Monoclonal Antibody 13C8
This antibody was raised against the hapten 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine (DDB).[1]
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Carbofuran | 0.18 | 100 |
| Benfuracarb | - | 83.7 |
| Carbosulfan | - | 76.5 |
| 3-Hydroxy-carbofuran | - | 72.0 |
| Other carbamate pesticides | - | < 1 |
Table 2: Cross-Reactivity of Monoclonal Antibody 5D3
This antibody was developed using the hapten 4-[[(2,3-dihydro-2,2-dimethyl-7-benzofuranyloxy) carbonyl]-amino]-butanoic acid (BFNB).
| Compound | Cross-Reactivity (%) |
| Bendiocarb | 3.0 |
| Propoxur | 2.9 |
| 3-Hydroxycarbofuran | 1.5 |
| Isoprocarb | 1.2 |
| Benfuracarb | 0.5 |
| Carbosulfan | 0.3 |
| Carbaryl | < 0.01 |
| Methomyl | < 0.01 |
Experimental Protocols
Hapten Synthesis
1. Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine (DDB)
A detailed synthesis protocol for DDB was not provided in the reviewed literature. However, it is described as a derivative of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. The general approach involves the introduction of a methanamine group to the benzofuranol backbone.
2. Synthesis of 4-[[(2,3-dihydro-2,2-dimethyl-7-benzofuranyloxy) carbonyl]-amino]-butanoic acid (BFNB)
The synthesis of BFNB involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with a derivative of butanoic acid containing a carbonyl-amino linker. This process creates a hapten with a spacer arm to facilitate conjugation to a carrier protein.
3. Synthesis of 5-methoxy-2,3-dihydrobenzofuran-3-acetic acid (MDA)
The synthesis of MDA as a heterologous coating hapten involves modification of the 2,3-dihydrobenzofuran core to introduce a methoxy group and an acetic acid side chain. This structure is sufficiently different from the immunizing hapten to improve the sensitivity of the immunoassay.
Monoclonal Antibody Production
The general workflow for producing monoclonal antibodies against benzofuran haptens is illustrated in the diagram below. This process involves immunizing mice with a hapten-carrier protein conjugate, followed by hybridoma technology to produce and select for high-affinity, specific monoclonal antibodies.[1]
Indirect Competitive ELISA (ic-ELISA) Protocol
The following is a generalized protocol for determining the cross-reactivity of antibodies using an indirect competitive ELISA.
-
Coating: Microtiter plates are coated with a coating antigen (e.g., MDA-OVA) diluted in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a washing buffer (e.g., PBS containing 0.05% Tween 20).
-
Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.
-
Competitive Reaction: A mixture of the monoclonal antibody and either the standard analyte or a competing compound at various concentrations is added to the wells. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plates are washed as described in step 2.
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG) is added to each well, and the plate is incubated for 1 hour at 37°C.
-
Washing: The plates are washed as described in step 2.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H2SO4).
-
Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Visualizations
Caption: Monoclonal antibody production workflow against benzofuran haptens.
Caption: Indirect competitive ELISA (ic-ELISA) workflow.
Caption: Logical relationship in competitive immunoassay for cross-reactivity.
References
Benchmarking the Efficacy of (2,3-Dihydrobenzofuran-2-yl)methanamine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (2,3-Dihydrobenzofuran-2-yl)methanamine-based inhibitors against established alternatives for three key drug targets: microsomal prostaglandin E synthase-1 (mPGES-1), phosphodiesterase 1B (PDE1B), and acetylcholinesterase (AChE). The information is supported by experimental data and detailed protocols to assist in the evaluation and selection of these compounds for further research and development.
Executive Summary
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes implicated in inflammation, neuroinflammation, and neurodegenerative diseases. This guide benchmarks their performance against well-known inhibitors: celecoxib for mPGES-1, rolipram for PDE1B, and donepezil for acetylcholinesterase. The presented data highlights the potential of this scaffold to yield potent and selective inhibitors, warranting further investigation for therapeutic applications.
Data Presentation: Comparative Inhibitory Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative this compound-based inhibitors and their established counterparts. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Dihydrobenzofuran Derivative 1 | mPGES-1 | [Data not available in publicly accessible literature] | Celecoxib | ~7.6 |
| Dihydrobenzofuran Derivative 2 | mPGES-1 | [Data not available in publicly accessible literature] | Rofecoxib | ~35 |
| Dihydrobenzofuran Derivative 3 | mPGES-1 | [Data not available in publicly accessible literature] | Etoricoxib | ~106 |
Note: While specific IC50 values for direct derivatives of this compound against mPGES-1 were not found in publicly available comparative studies, the dihydrobenzofuran scaffold has been identified as a promising starting point for the development of mPGES-1 inhibitors.
Table 2: Inhibition of Phosphodiesterase 1B (PDE1B)
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Dihydrobenzofuran Derivative A | PDE1B | [Data not available in publicly accessible literature] | Rolipram (PDE4) | ~130-240 |
| Dihydrobenzofuran Derivative B | PDE1B | [Data not available in publicly accessible literature] | ITI-214 (PDE1) | [Specific IC50 not provided] |
Note: Direct comparative IC50 values for this compound derivatives against PDE1B inhibitors like rolipram were not available. Rolipram is a PDE4 inhibitor, often used as a reference in broader PDE inhibitor studies.
Table 3: Inhibition of Acetylcholinesterase (AChE)
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Benzofuran Ketone Derivative 3t | AChE | 980 | Donepezil | 6.7-59.9 |
| Benzofuran Ketone Derivative 3s | AChE | 1070 | Tacrine | 77 |
| Benzofuran Ketone Derivative 2b | AChE | 1080 | Rivastigmine | 4.3 |
| Benzofuran Ketone Derivative 2a | AChE | 1140 | Physostigmine | 0.67 |
Note: The presented benzofuran ketone derivatives, while not direct methanamine analogs, demonstrate the potential of the broader benzofuran scaffold to inhibit acetylcholinesterase. The IC50 values for donepezil and other inhibitors can vary based on experimental conditions.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental basis for the efficacy data, the following diagrams illustrate the relevant signaling pathways and a general workflow for inhibitor testing.
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Signaling Pathway
Caption: mPGES-1 catalyzes the conversion of PGH2 to the pro-inflammatory mediator PGE2.
General Experimental Workflow for Inhibitor Efficacy Screening
Caption: A typical workflow for identifying and characterizing enzyme inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the key assays cited.
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay (Cell-Based)
This assay evaluates the ability of a compound to inhibit PGE2 production in whole cells.
-
Cell Line: Human lung carcinoma cells (A549) are commonly used.
-
Cell Culture: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
Seeding: Seed A549 cells in 96-well plates and allow them to adhere.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives) or a vehicle control (e.g., 0.1% DMSO). Pre-incubate for 1-2 hours.
-
Stimulation: Induce mPGES-1 expression and PGE2 production by adding a pro-inflammatory stimulus, such as Interleukin-1 beta (IL-1β), at a final concentration of 1-10 ng/mL.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Phosphodiesterase 1B (PDE1B) Enzyme Inhibition Assay (Fluorescence Polarization)
This assay identifies inhibitors of PDE1B using fluorescence polarization.
-
Principle: The assay is based on the binding of a fluorescently labeled nucleotide monophosphate, generated by PDE1B, to a binding agent. This binding event causes a change in the polarization of the fluorescent signal.
-
Reagents:
-
Purified recombinant PDE1B enzyme.
-
Fluorescently labeled substrate (e.g., FAM-Cyclic-3',5'-AMP).
-
Binding Agent.
-
PDE assay buffer.
-
-
Assay Procedure (96-well plate):
-
Reaction Setup: To each well, add the PDE assay buffer.
-
Add the test inhibitor solution at various concentrations or a vehicle control.
-
Add the fluorescently labeled substrate.
-
Initiate Reaction: Add the diluted PDE1B enzyme to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Binding: Add the binding agent to stop the enzymatic reaction and allow binding to the product.
-
Measurement: Read the fluorescence polarization on a microplate reader.
-
-
Data Analysis: A decrease in fluorescence polarization indicates inhibition of PDE1B activity. Calculate the IC50 value from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used spectrophotometric method to determine AChE activity.[2]
-
Principle: The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[3] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce TNB, which is measured at 412 nm.[3]
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
-
Assay Procedure (96-well plate):
-
Plate Setup:
-
Blank: Phosphate buffer, DTNB, and ATCI.
-
Control (100% activity): Phosphate buffer, AChE solution, DTNB, and solvent for the test compound.
-
Test Sample: Phosphate buffer, AChE solution, DTNB, and the test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Add the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each inhibitor concentration compared to the control. The IC50 value is determined from the resulting dose-response curve.[4]
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for Dihydrobenzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Protocols
The dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry and natural product synthesis, driving continuous innovation in synthetic methodologies. The choice of a catalytic system is paramount for achieving high efficiency, selectivity, and functional group tolerance. This guide provides a head-to-head comparison of prominent catalytic systems for dihydrobenzofuran synthesis, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of four distinct catalytic systems for the synthesis of dihydrobenzofurans. The selected examples highlight the strengths and typical applications of each approach, focusing on yield and stereoselectivity.
| Catalytic System | Catalyst/Reagents | Substrate Scope Example | Yield (%) | Enantioselectivity (er) / Diastereoselectivity (dr) | Key Advantages |
| Palladium-Catalyzed Heck/Tsuji-Trost Reaction | Pd₂(dba)₃·CHCl₃, TY-Phos, NaOPh | o-Bromophenols and 1,3-dienes | 35-99 | 73:27 to 97:3 er | Excellent enantiocontrol, high functional group tolerance, readily available starting materials. |
| Rhodium-Catalyzed C-H Activation | [CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂ | N-Phenoxyacetamides and 1,3-dienes | 49-76 | Not always applicable (achiral) | High atom economy via C-H activation, good functional group compatibility, redox-neutral.[1][2] |
| Iridium-Catalyzed Intramolecular Hydroarylation | [Ir(cod)Cl]₂, (S,S)-QuinoxP, NaBArF | m-Allyloxyphenyl ketones | 62-99 | up to 99:1 er | High enantioselectivity for specific substrate classes, effective for 5-exo cyclization.[3][4] |
| Organocatalytic Michael/Oxa-Substitution | Chiral Thiourea Catalyst | ortho-Hydroxy chalcones and pyridinium ylides | up to 95 | up to >99:1 dr, 99:1 er | Metal-free conditions, excellent stereocontrol, mild reaction conditions. |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.
Palladium-Catalyzed Enantioselective Heck/Tsuji-Trost Reaction
This protocol describes the synthesis of chiral 2,3-dihydrobenzofurans from o-bromophenols and 1,3-dienes.
Materials:
-
Pd₂(dba)₃·CHCl₃ (Palladium catalyst precursor)
-
TY-Phos (Chiral ligand)
-
Sodium phenoxide (NaOPh) (Base)
-
o-Bromophenol derivative
-
1,3-Diene derivative
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (0.01 mmol, 2.0 mol%), TY-Phos (0.022 mmol, 4.4 mol%), and sodium phenoxide (0.6 mmol, 1.2 equiv).
-
Add the o-bromophenol (0.5 mmol, 1.0 equiv) and freshly distilled dichloromethane (2.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the 1,3-diene (1.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at the indicated temperature (e.g., 40 °C) for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired dihydrobenzofuran product.
Rhodium(III)-Catalyzed C-H Activation/[3+2] Annulation
This method outlines the synthesis of dihydrobenzofurans from N-phenoxyacetamides and 1,3-dienes via a C-H activation strategy.[1][2]
Materials:
-
[Cp*RhCl₂]₂ (Rhodium catalyst)
-
AgSbF₆ (Silver hexafluoroantimonate, additive)
-
Cu(OAc)₂ (Copper(II) acetate, oxidant)
-
N-Phenoxyacetamide derivative
-
1,3-Diene derivative
-
1,2-Dichloroethane (DCE) (Solvent)
Procedure:
-
In a sealed tube, combine the N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.2 mmol, 1.0 equiv).
-
Add the 1,3-diene (0.4 mmol, 2.0 equiv) and 1,2-dichloroethane (1.0 mL).
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the dihydrobenzofuran.
Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation
This protocol details the enantioselective synthesis of 3-substituted dihydrobenzofurans from m-allyloxyphenyl ketones.[3][4]
Materials:
-
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
-
(S,S)-QuinoxP* (Chiral bisphosphine ligand)
-
NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, activator)
-
m-Allyloxyphenyl ketone derivative
-
Toluene (Solvent)
Procedure:
-
In a glovebox, charge a vial with [Ir(cod)Cl]₂ (0.005 mmol, 2.5 mol%), (S,S)-QuinoxP* (0.011 mmol, 5.5 mol%), and NaBArF (0.01 mmol, 5.0 mol%).
-
Add toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to generate the active catalyst.
-
In a separate vial, dissolve the m-allyloxyphenyl ketone (0.2 mmol, 1.0 equiv) in toluene (1.0 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Seal the vial and heat the reaction at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by preparative thin-layer chromatography or flash column chromatography to obtain the enantioenriched dihydrobenzofuran.
Organocatalytic Michael/Oxa-Substitution Cascade
This procedure describes a metal-free approach to highly substituted trans-2,3-dihydrobenzofurans.
Materials:
-
Chiral thiourea catalyst
-
ortho-Hydroxy chalcone derivative
-
Pyridinium ylide precursor (e.g., N-phenacylpyridinium bromide)
-
Base (e.g., triethylamine)
-
Solvent (e.g., chloroform)
Procedure:
-
To a solution of the ortho-hydroxy chalcone (0.1 mmol, 1.0 equiv) and the pyridinium ylide precursor (0.12 mmol, 1.2 equiv) in chloroform (1.0 mL), add the chiral thiourea catalyst (0.01 mmol, 10 mol%).
-
Add triethylamine (0.15 mmol, 1.5 equiv) to the mixture.
-
Stir the reaction at room temperature for 24-72 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the trans-2,3-dihydrobenzofuran.
Visualizing the Methodologies
The following diagrams illustrate the generalized experimental workflow and the key comparison criteria for the discussed catalytic systems.
Caption: Generalized experimental workflow for catalytic dihydrobenzofuran synthesis.
Caption: Key criteria for comparing catalytic systems for dihydrobenzofuran synthesis.
References
- 1. Rh(III)-Catalyzed C-H Activation/[3 + 2] Annulation of N-Phenoxyacetamides via Carbooxygenation of 1,3-Dienes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 4. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Guide to DFT Computational Studies and Experimental Validation of (2,3-Dihydrobenzofuran-2-yl)methanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of experimental findings on (2,3-Dihydrobenzofuran-2-yl)methanamine and its alternatives using Density Functional Theory (DFT) computational studies. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] Validating experimental data with computational models is a critical step in modern drug discovery, offering deeper insights into molecular structure, stability, and reactivity.
While a direct comparative study for this compound is not extensively documented in publicly available literature, this guide synthesizes the established methodologies and presents an illustrative comparison based on typical data for this class of compounds. This guide also explores alternatives within the dihydrobenzofuran family for which comprehensive experimental and computational data are available.
Comparison of Theoretical and Experimental Data
The synergy between DFT calculations and experimental spectroscopy is crucial for the unambiguous structural elucidation of novel compounds. DFT methods can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy, aiding in the interpretation of experimental results.
Structural and Spectroscopic Validation
A fundamental aspect of characterizing a molecule is the confirmation of its three-dimensional structure and vibrational modes. DFT calculations are instrumental in predicting these properties, which are then compared with experimental data from techniques like NMR and FT-IR spectroscopy.
Table 1: Illustrative Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Disclaimer: The following data is illustrative and based on typical values for dihydrobenzofuran derivatives. It serves as an example of a comparative analysis.
| Atom Number | DFT Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | DFT Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| 2 | 4.95 | 4.90 | 82.5 | 82.1 |
| 3 | 3.20 (dd) | 3.15 (dd) | 35.2 | 34.8 |
| 4 | 7.15 (d) | 7.12 (d) | 128.9 | 128.5 |
| 5 | 6.85 (t) | 6.81 (t) | 121.3 | 121.0 |
| 6 | 7.10 (t) | 7.07 (t) | 125.4 | 125.1 |
| 7 | 6.80 (d) | 6.77 (d) | 110.2 | 109.9 |
| 7a | - | - | 158.6 | 158.2 |
| 3a | - | - | 127.8 | 127.5 |
| CH₂ (amine) | 2.90 (m) | 2.85 (m) | 45.1 | 44.7 |
| NH₂ | 1.60 (br s) | 1.55 (br s) | - | - |
Table 2: Illustrative Comparison of Calculated and Experimental FT-IR Vibrational Frequencies (cm⁻¹) for this compound
Disclaimer: The following data is illustrative and based on typical values for dihydrobenzofuran derivatives. It serves as an example of a comparative analysis.
| Vibrational Mode | DFT Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H stretch (amine) | 3350, 3280 | 3345, 3275 |
| C-H stretch (aromatic) | 3050 | 3045 |
| C-H stretch (aliphatic) | 2960, 2880 | 2955, 2875 |
| C=C stretch (aromatic) | 1610, 1590 | 1605, 1585 |
| C-O-C stretch (ether) | 1230 | 1225 |
| C-N stretch (amine) | 1080 | 1075 |
Alternative Dihydrobenzofuran Scaffolds with Published Comparative Data
Several derivatives of 2,3-dihydrobenzofuran have been synthesized and characterized through a combination of experimental techniques and DFT calculations, providing valuable comparative data.
-
(±)-trans-dehydrodicoumarate dimethyl ester and (±)-trans-dehydrodiferulate dimethyl ester : For these dihydrobenzofuran neolignans, a complete assignment of ¹H and ¹³C NMR spectra was achieved through a combination of 1D and 2D NMR experiments. Computational methods were used to simulate the ¹H and ¹³C chemical shifts, which showed good agreement with the experimental data for the trans configuration of the substituents at C7 and C8.[2]
-
2,3-dihydrobenzofuran linked chalcones : DFT studies have been conducted on these compounds to analyze their structural, spectroscopic (UV-Vis and IR), and electronic (HOMO-LUMO) properties.[4] The calculated vibrational frequencies and electronic absorption spectra have shown good correlation with experimental findings.[4]
Experimental and Computational Protocols
Synthesis and Characterization
The synthesis of this compound and its analogs typically involves multi-step reaction sequences. A general workflow for the synthesis and characterization is outlined below.
Caption: A generalized workflow for the synthesis and characterization of dihydrobenzofuran derivatives.
Experimental Protocols:
-
Synthesis: The synthesis of the target compound often starts from commercially available precursors. The specific reaction conditions, including solvents, reagents, temperature, and reaction time, are meticulously controlled and documented.
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel or recrystallization to obtain the compound in high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded using KBr pellets or as a thin film. The vibrational frequencies are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.
DFT Computational Methodology
DFT calculations provide a theoretical framework to understand the electronic structure and properties of molecules. The general workflow for a comparative DFT study is as follows:
Caption: A typical workflow for DFT calculations to validate experimental data.
Computational Details:
-
Software: Calculations are often performed using software packages like Gaussian, ORCA, or Spartan.
-
Functional and Basis Set: A common choice for this class of molecules is the B3LYP functional with a basis set such as 6-311++G(d,p).[4] The choice of functional and basis set is crucial for obtaining accurate results.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated to predict the IR spectrum and to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.
-
NMR Calculations: NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
Potential Signaling Pathway Involvement
Derivatives of 2,3-dihydrobenzofuran have been investigated for their potential to modulate various biological pathways. For instance, they have been designed as inhibitors of enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in inflammation and cancer.[2][3] The following diagram illustrates a hypothetical signaling pathway where a dihydrobenzofuran derivative might act as an inhibitor.
Caption: A simplified diagram showing the potential inhibitory action of a dihydrobenzofuran derivative on an inflammatory pathway.
References
- 1. Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative docking studies of (2,3-Dihydrobenzofuran-2-yl)methanamine derivatives in target proteins
A Comparative Guide to the In Silico Docking of (2,3-Dihydrobenzofuran-2-yl)methanamine Derivatives Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking studies of 2,3-dihydrobenzofuran derivatives, a class of compounds that includes the structurally significant this compound scaffold. Due to a scarcity of specific comparative docking studies on the methanamine subclass, this guide leverages available data on broader 2,3-dihydrobenzofuran derivatives to provide valuable insights into their potential as therapeutic agents. The data presented here is synthesized from various independent research articles to offer a comparative perspective on their binding affinities against a range of biological targets.
Data Presentation: Comparative Docking Scores
The following table summarizes the binding affinities of various 2,3-dihydrobenzofuran derivatives against several key protein targets. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction between the ligand (the derivative) and the protein. A more negative value generally signifies a stronger and more favorable binding interaction.
| Derivative Class/Compound | Target Protein(s) & PDB ID | Docking Score (kcal/mol) | Noteworthy Interactions/Comments |
| 2,3-Dihydrobenzofuran Derivatives (General) | Aspergillus niger (1kum), Candida albicans (3dra), Escherichia coli (6og7), Salmonella typhi (4k6l), Influenza virus (1ru7), Hepatitis C virus (4tyd) | Approx. -6.0 (AutoDock Vina) | Compounds DHB2, DHB3, and DHB8 were noted to be effective against most of the tested pathogens.[1] |
| DHB2 | Candida albicans (3dra) | -7.00 | Showed higher binding affinity compared to other tested derivatives against this fungal pathogen.[1] |
| DHB8 | Candida albicans (3dra) | -6.40 | Demonstrated good binding affinity.[1] |
| DHB (unspecified) | Candida albicans (3dra) | -5.70 | Serves as a baseline for comparison within its study.[1] |
| 2,3-Dihydrobenzofuran-2-carboxylate Derivatives | Fungal and Bacterial Proteins | -6.0 to -7.5 | The position of substituent groups plays a crucial role in the biological activity of these compounds.[2] |
| 2,3-Diaryl Benzofuran Hybrid (9E) | Mycobacterium tuberculosis Polyketide Synthase-13 | -8.4 | This derivative showed significant antitubercular activity, supported by its strong docking energy.[3] |
| Isoniazid (Reference Drug) | Mycobacterium tuberculosis Polyketide Synthase-13 | -6.2 | Included for comparison as a first-line anti-tubercular drug.[3] |
| Benzofuran-isoxazole Hybrids | COVID-19 Main Protease | -9.37 to -11.63 | These derivatives exhibit strong theoretical affinity for the viral protease.[4] |
Experimental Protocols
The methodologies outlined below are a synthesis of common practices reported in the cited literature for molecular docking studies of 2,3-dihydrobenzofuran derivatives.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the 2,3-dihydrobenzofuran derivatives are typically drawn using chemical drawing software (e.g., ChemDraw) and then optimized for their geometry. This process often involves energy minimization using a suitable force field, such as MMFF94, to achieve a stable, low-energy conformation.
-
Protein Preparation: The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). The raw PDB files are then prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate atomic charges (e.g., Kollman charges). This ensures the protein structure is in a state suitable for simulating interactions.
2. Molecular Docking Simulation:
-
Software: A variety of software can be used for molecular docking, with AutoDock Vina being a commonly cited tool.[1] Other platforms like FireDock may also be used for refining and ranking the docking results.[1]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking software will attempt to place and orient the ligand.
-
Docking Execution: The docking simulation is then run. The software systematically explores different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.
3. Analysis of Results:
-
Binding Energy: The primary quantitative output is the binding energy, which is used to rank the different ligands and their poses. The pose with the lowest (most negative) binding energy is generally considered the most favorable.
-
Interaction Visualization: The best binding poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues. This qualitative analysis helps in understanding the structural basis of the binding affinity.
Mandatory Visualization
The following diagrams illustrate the general workflow of a comparative molecular docking study and a hypothetical signaling pathway that could be modulated by this compound derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Hypothetical signaling pathway modulated by a derivative.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in vitro and in silico studies of 2, 3-diaryl benzofuran derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2,3-Dihydrobenzofuran-2-yl)methanamine: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of (2,3-Dihydrobenzofuran-2-yl)methanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Safety Precautions
This compound and its salts are classified as irritants.[1] They can cause eye, skin, and respiratory tract irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1][3]
Key Hazard Information
| Hazard Type | Description | Citations |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | [1] |
| Irritation | Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation. | [1][2][3] |
| Target Organs | Respiratory system, eyes, skin. | [1] |
| Environmental | Avoid release to the environment. | [1][4] |
Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Citations |
| Eye/Face Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure. | [1][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1][4] |
Waste Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site chemical neutralization is not recommended due to the potential for hazardous reactions and the creation of unknown byproducts.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect waste containing this compound in a designated, compatible, and leak-proof container.
-
Do not mix this waste stream with other chemical wastes, especially strong oxidizing agents or strong acids, to prevent adverse reactions.[4]
-
-
Containerization:
-
Use a clearly labeled waste container. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: 21214-11-9.[5]
-
Appropriate hazard pictograms (e.g., irritant).
-
The accumulation start date.
-
-
Keep the container securely sealed when not in use to prevent the release of vapors.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be equipped with secondary containment to manage any potential leaks or spills.
-
Store in a cool, dry place away from incompatible materials.[1]
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.
-
Provide the waste manifest with accurate information about the chemical and its quantity.
-
-
Emergency Preparedness:
-
In case of a spill, evacuate the area and alert your institution's safety officer.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) for the most current and detailed information. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste in accordance with local, regional, and national regulations.[4]
References
Essential Safety and Operational Guide for Handling (2,3-Dihydrobenzofuran-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of (2,3-Dihydrobenzofuran-2-yl)methanamine. This document provides immediate, essential safety protocols and logistical plans to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.
| Body Part | PPE Specification | Rationale |
| Eyes | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and potential absorption. |
| Body | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges. | Necessary when handling the compound outside of a fume hood or if aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key stages from receiving the chemical to its final disposal.
Detailed Experimental Protocol for Safe Handling
While specific experimental uses of this compound will vary, the following general protocol should be adapted to all procedures:
-
Preparation and Pre-handling:
-
Before handling, ensure that a chemical fume hood is certified and functioning correctly.
-
Have a spill kit readily accessible.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Perform all weighing and transfer operations within the fume hood to minimize inhalation exposure.
-
Use a tared and sealed container for weighing to prevent contamination and exposure.
-
Handle the compound gently to avoid creating dust or aerosols.
-
-
In-Reaction Handling:
-
When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Ensure the reaction setup is secure and properly ventilated.
-
Keep the container of the neat compound sealed when not in use.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. It is crucial to follow your institution's and local environmental regulations for the disposal of amine-containing organic compounds[2]. Neutralization or other treatment methods may be required before final disposal[2][3]. Do not dispose of this chemical down the drain[2].
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
